N-Boc-3-Iodo-L-alanine benzyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373549 | |
| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-20-6 | |
| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of N-Boc-3-Iodo-L-alanine Benzyl Ester from L-Serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of N-Boc-3-iodo-L-alanine benzyl ester, a valuable building block in peptide synthesis and medicinal chemistry, starting from the readily available amino acid, L-serine. The synthesis involves a four-step sequence: N-terminal protection of L-serine with a tert-butoxycarbonyl (Boc) group, esterification of the carboxylic acid with a benzyl group, activation of the primary hydroxyl group via tosylation, and subsequent nucleophilic substitution with iodide to yield the final product.
This document outlines two primary routes for the conversion of the hydroxyl group to the iodide: a two-step process via a tosylate intermediate and a one-step Appel reaction. Detailed experimental procedures, quantitative data summarized in tabular format, and a visual representation of the synthetic workflow are provided to facilitate replication and adaptation in a laboratory setting.
Synthetic Workflow Overview
The overall transformation of L-serine to this compound is depicted in the workflow diagram below.
Caption: Synthetic pathways from L-serine to the target compound.
Quantitative Data Summary
The following tables summarize the reactants, conditions, and expected yields for each step of the synthesis.
Table 1: N-Boc Protection of L-Serine
| Reactant/Reagent | Molar Eq. | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| L-Serine | 1.0 | Dioxane / 1M NaOH (aq) | 0 to RT | 24 | ~94 |
| Di-tert-butyl dicarbonate | 1.2 |
Table 2: Benzyl Esterification of N-Boc-L-Serine
| Reactant/Reagent | Molar Eq. | Solvent | Temperature | Time (h) | Yield (%) |
| N-Boc-L-Serine | 1.0 | DMF | RT | 12 | ~100 |
| Cesium Carbonate | 1.05 | ||||
| Benzyl Bromide | 1.2 |
Table 3: Route A - Tosylation and Iodination
| Step | Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3a. Tosylation | N-Boc-L-serine benzyl ester | 1.0 | CH₂Cl₂ | 0 | 2 | High (not specified) |
| p-Toluenesulfonyl chloride | 1.0 | |||||
| Triethylamine | 1.0 | |||||
| 4-DMAP (cat.) | 0.05 | |||||
| 4a. Iodination | N-Boc-O-tosyl-L-serine benzyl ester | 1.0 | Acetone | RT | 72-96 | 80-82 |
| Sodium Iodide | 1.2 - 1.5 |
*Note: Conditions adapted from the synthesis of the corresponding methyl ester.[1]
Table 4: Route B - Appel Reaction
| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-L-serine benzyl ester | 1.0 | CH₂Cl₂ | 0 to RT | 16 | High (not specified) |
| Triphenylphosphine | 1.5 | ||||
| Iodine | 1.5 | ||||
| Imidazole | 3.0 |
Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine
This procedure outlines the protection of the amino group of L-serine using di-tert-butyl dicarbonate.
Materials:
-
L-Serine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
1M Sodium Hydroxide (NaOH) solution
-
1,4-Dioxane
-
Ethyl Acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
1M Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.[2]
-
Allow the mixture to warm to room temperature and stir for 24 hours.[2]
-
After the reaction is complete, evaporate the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether (50 mL).[2]
-
Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ solution and extract with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: ~9.6 g, 94%).[2]
Step 2: Synthesis of N-Boc-L-serine Benzyl Ester
This protocol describes the esterification of the carboxylic acid of N-Boc-L-serine.
Materials:
-
N-Boc-L-serine (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.05 eq)
-
Benzyl Bromide (BnBr) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Aqueous Lithium Bromide (LiBr)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Saline (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-L-serine (4.87 mmol) in DMF (100 mL), add cesium carbonate (5.11 mmol) and continue stirring for 30 minutes.[3]
-
Add benzyl bromide (5.84 mmol) to the reaction mixture and stir for 12 hours at room temperature.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).[3]
-
Wash sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated saline (2 x 15 mL).[3]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash chromatography (eluent: petroleum ether/ether = 1:1) to afford N-Boc-L-serine benzyl ester as a white solid (Yield: ~100%).[3]
Route A: Two-Step Iodination via Tosylate Intermediate
This route involves the activation of the hydroxyl group as a tosylate, followed by nucleophilic substitution with iodide. The protocol is adapted from a procedure for the corresponding methyl ester.[1]
Materials:
-
N-Boc-L-serine benzyl ester (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
4-Dimethylaminopyridine (4-DMAP) (0.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
2M Hydrochloric Acid (HCl)
-
Saturated Saline (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve N-Boc-L-serine benzyl ester (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Sequentially add 4-DMAP (0.05 eq) and freshly recrystallized p-toluenesulfonyl chloride (1.0 eq).
-
Add a solution of triethylamine (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0°C over 40 minutes.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Pour the reaction mixture into a mixture of ice, water, and 2M HCl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate by rotary evaporation to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.
Materials:
-
N-Boc-O-tosyl-L-serine benzyl ester (1.0 eq)
-
Sodium Iodide (NaI) (1.2 - 1.5 eq)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Saline (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve N-Boc-O-tosyl-L-serine benzyl ester (1.0 eq) in acetone.
-
Add sodium iodide (1.2 eq) in one portion and stir the reaction mixture at room temperature in the dark for 3 days.[1]
-
Monitor the reaction by TLC. If the reaction is not complete, an additional portion of NaI (0.3 eq) can be added and stirring continued for another day.[1]
-
After completion, filter the mixture and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to yield this compound (Yield: 80-82%).[1]
Route B: One-Step Iodination via Appel Reaction
This route provides a direct conversion of the hydroxyl group to the iodide.[4]
Materials:
-
N-Boc-L-serine benzyl ester (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Iodine (I₂) (1.5 eq)
-
Imidazole (3.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) in dichloromethane at 0°C, sequentially add iodine (1.5 eq) and imidazole (3.0 eq).[5]
-
After stirring for 10 minutes, add a solution of N-Boc-L-serine benzyl ester (1.0 eq) in dichloromethane dropwise.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the phases and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography to yield this compound.
References
An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-3-Iodo-L-alanine benzyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-iodo-L-alanine benzyl ester is a crucial synthetic intermediate in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, possessing a protected amine, a protected carboxylic acid, and a reactive C-I bond, makes it a versatile building block for the introduction of non-canonical amino acids into peptides and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, supported by experimental protocols and data to facilitate its effective use in research and development.
Chemical Properties
This compound, with the CAS number 108957-20-6, is a chiral amino acid derivative.[1][2] The tert-butoxycarbonyl (Boc) group protects the amine, while the benzyl ester protects the carboxylic acid, allowing for selective reactions at the iodinated β-carbon.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 108957-20-6 | [1][2] |
| Molecular Formula | C₁₅H₂₀INO₄ | [2][3] |
| Molecular Weight | 405.23 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 78-80 °C | [4] |
| Purity | Typically >95% | [3] |
| InChI Key | DDXFSYLOWHQCEK-LBPRGKRZSA-N | [1][2] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural confirmation of this compound.
¹H and ¹³C NMR spectroscopy are used to verify the structure of the molecule. While specific spectra with peak assignments are proprietary to suppliers, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[5]
¹H NMR: Key signals are expected for the protons of the Boc group, the benzyl ester, and the alanine backbone. The presence of the iodine atom will influence the chemical shift of the adjacent protons.
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyls of the Boc and benzyl ester groups, the carbons of the aromatic ring, the t-butyl group, and the alanine backbone. The carbon attached to the iodine will exhibit a shift influenced by the heavy atom effect.[1]
The FTIR spectrum of this compound would display characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the carbamate and the ester, and the C-O bonds.
Stability and Storage
The stability of this compound is a critical factor for its successful application in synthesis.
General Stability
-
pH Stability: The Boc protecting group is labile to strong acidic conditions, while the benzyl ester is more stable but can be cleaved by strong acids with prolonged exposure.[6][7] The compound is generally stable under neutral and basic conditions.[7]
-
Light Stability: Iodinated organic compounds can be sensitive to light and may decompose over time. It is recommended to store the compound in a light-resistant container.
-
Thermal Stability: While specific data is unavailable, it is advisable to store the compound at recommended temperatures to prevent degradation.
Storage Recommendations
For long-term storage, it is recommended to keep this compound in a tightly sealed container at -20°C.[8][9] For shorter periods, storage at 2-8°C is also suggested. The compound should be protected from light and moisture.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from N-Boc-L-serine benzyl ester.[1] The following is a representative protocol adapted from the synthesis of the methyl ester analog.[10]
Step 1: Tosylation of N-Boc-L-serine benzyl ester
-
Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) and triethylamine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.
Step 2: Iodination of N-Boc-O-tosyl-L-serine benzyl ester
-
Dissolve the crude N-Boc-O-tosyl-L-serine benzyl ester in acetone.
-
Add sodium iodide (NaI) (3 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, protected from light.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and sodium thiosulfate solution to remove unreacted iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
Purification
The crude product can be purified by flash column chromatography on silica gel. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Reactivity and Applications
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is a key functional group that allows for a variety of transformations.
Cross-Coupling Reactions
The iodo-substituent enables participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings.[1] These reactions allow for the introduction of a wide range of substituents at the β-position of the alanine, leading to the synthesis of novel and non-natural amino acids.
Caption: General scheme for palladium-catalyzed cross-coupling reactions.
Peptide Synthesis
This compound is a valuable building block for incorporating modified alanine residues into peptide chains. The ability to introduce diverse functionalities at the β-position allows for the synthesis of peptides with altered conformations, enhanced stability, or novel biological activities.[1]
Safety and Handling
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Handling Procedures
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep the container tightly closed when not in use.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Iodinated organic compounds should be treated as hazardous waste.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules and modified peptides. A thorough understanding of its chemical properties, stability, and handling is crucial for its effective and safe use in a research and development setting. This guide provides a foundational resource for scientists and professionals working with this important compound.
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 4. This compound | 108957-20-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. usbio.net [usbio.net]
- 9. usbio.net [usbio.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to N-Boc-3-Iodo-L-alanine benzyl ester
CAS Number: 108957-20-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3-Iodo-L-alanine benzyl ester, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document details its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in the creation of non-natural amino acids and pharmacologically active molecules.
Core Chemical and Physical Properties
This compound is a protected amino acid derivative valued for its utility as a versatile synthetic intermediate.[1] The presence of an iodine atom on the β-carbon provides a reactive center for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxyl group offer robust protection during synthesis and can be selectively removed under specific conditions.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 108957-20-6 | [1][2] |
| Molecular Formula | C₁₅H₂₀INO₄ | [2] |
| Molecular Weight | 405.23 g/mol | [1][2] |
| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [2] |
| Synonyms | This compound, Boc-β-iodo-Ala-OBzl, (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | [2] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to pale yellow solid | |
| Storage | Store at -20°C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural verification of this compound. The following tables summarize the expected spectroscopic data based on available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary techniques for confirming the structure of the molecule.[1]
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H₅) | ~7.35 | m | 5H |
| Benzyl CH₂ | ~5.1-5.3 | s | 2H |
| NH (Boc) | ~5.0 | d | 1H |
| α-CH | ~4.6 | m | 1H |
| β-CH₂ | ~4.3 | m | 2H |
| tert-butyl (Boc) | ~1.4 | s | 9H |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Assignment | Approximate Chemical Shift (δ, ppm) |
| Ester C=O | ~170 |
| Boc C=O | ~155 |
| Aromatic C (quaternary) | ~135 |
| Aromatic CH | ~128 |
| Boc C(CH₃)₃ | ~80 |
| Benzyl CH₂ | ~67 |
| α-CH | ~53 |
| Boc (CH₃)₃ | ~28 |
| β-CH₂ (C-I) | ~10-15 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. The carbon atom bonded to iodine shows a characteristic upfield shift due to the heavy atom effect.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.[1]
Table 4: Mass Spectrometry Data
| Technique | Expected Observation | m/z |
| Electrospray Ionization (ESI) | Sodium adduct [M+Na]⁺ | ~428.03 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 5: FT-IR Spectral Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3300-3400 | Medium |
| C-H Stretch (Aromatic) | 3050-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Ester) | ~1740 | Strong |
| C=O Stretch (Carbamate) | ~1710 | Strong |
| N-H Bend (Amide II) | 1510-1530 | Medium |
| C-O Stretch (Ester) | 1150-1250 | Strong |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound.
Synthesis of this compound
The synthesis is a multi-step process that typically starts from a protected L-serine derivative.[1] The following is a representative protocol adapted from the synthesis of the analogous methyl ester.
Workflow for the Synthesis of this compound
Caption: A typical synthetic workflow for this compound.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve N-Boc-L-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP, catalytic amount), triethylamine hydrochloride (catalytic amount), and freshly recrystallized p-toluenesulfonyl chloride (TsCl, 1 equivalent).
-
Add triethylamine (Et₃N, 1 equivalent) dropwise to the reaction mixture at 0°C.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Quench the reaction by pouring it into a mixture of ice, water, and 2M HCl.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the tosylated product.
Step 2: Synthesis of this compound
-
In a round-bottomed flask, dissolve the N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester from Step 1 in acetone.
-
Add sodium iodide (NaI, 1.2 equivalents) in one portion and stir the solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
Partition the residue between diethyl ether and 1M sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/diethyl ether) or by column chromatography on silica gel.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable precursor for the synthesis of various non-natural amino acids via palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings.[1]
General Workflow for a Suzuki Cross-Coupling Reaction
Caption: A generalized workflow for Suzuki cross-coupling.
Representative Protocol for Suzuki Coupling:
-
To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Add a degassed solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-β-aryl-L-alanine benzyl ester.
Applications in Drug Development
The ability to introduce diverse substituents at the β-position of the alanine scaffold while maintaining stereochemical integrity makes this compound a valuable tool in drug discovery.[1] A notable application is its use as a reactant in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as (-)-A58365A and (-)-A58365B lactams.[1][4][5] The modified amino acids synthesized from this intermediate can be incorporated into peptides to enhance their pharmacological properties, including metabolic stability and receptor affinity.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is intended for research use only.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended.[4]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 4. This compound(108957-20-6) 1H NMR [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to N-Boc-3-Iodo-L-alanine benzyl ester: A Core Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Boc-3-Iodo-L-alanine benzyl ester, a pivotal building block in synthetic organic chemistry and drug discovery. Its unique trifunctional nature, possessing a protected amine, a protected carboxylic acid, and a reactive iodo-substituent, makes it a valuable precursor for the synthesis of complex, non-natural amino acids and other chiral molecules. This document outlines its chemical properties, a detailed synthetic protocol, and its significant applications in pharmaceutical development.
Molecular Structure and Properties
This compound is a chiral amino acid derivative where the natural L-configuration of alanine is maintained. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl ester protects the C-terminal carboxylic acid.[1] The presence of an iodine atom on the β-carbon provides a reactive handle for various chemical modifications, distinguishing it from its non-halogenated counterparts.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H20INO4 | [2][3][4] |
| Molecular Weight | 405.23 g/mol | [1][2][3] |
| CAS Number | 108957-20-6 | [1][2][3] |
| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [3] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OCC1=CC=CC=C1 | [2][3] |
| Melting Point | 78-80 °C | [5] |
| Purity | Typically ≥95% | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a protected serine derivative. The following protocol is a representative method based on established chemical transformations.
1. Synthesis of N-Boc-O-tosyl-L-serine benzyl ester:
-
Reagents: N-Boc-L-serine benzyl ester, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Iodination to yield this compound:
-
Reagents: N-Boc-O-tosyl-L-serine benzyl ester, sodium iodide (NaI), acetone.
-
Procedure:
-
Dissolve the purified N-Boc-O-tosyl-L-serine benzyl ester (1 equivalent) in acetone in a round-bottom flask.
-
Add sodium iodide (3 equivalents) to the solution.
-
Reflux the reaction mixture for 12-24 hours, protecting it from light.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or flash column chromatography to afford pure this compound.[1]
-
Applications in Drug Development
This compound is a highly versatile intermediate in the synthesis of novel pharmaceutical agents.[1] Its primary application lies in its use as a precursor for creating a variety of non-natural β-substituted alanines through palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings.[1] This allows for the introduction of diverse functional groups at the β-position while preserving the stereochemistry at the α-carbon, which is crucial for biological activity.[1]
A notable application of this compound is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically (-)-A58365A and (-)-A58365B lactams.[1][4][5] ACE inhibitors are a class of medications used to treat high blood pressure and heart failure.
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
IUPAC name for N-Boc-3-Iodo-L-alanine benzyl ester
An In-depth Technical Guide on N-Boc-3-Iodo-L-alanine benzyl ester
IUPAC Name: benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and significant applications, with a focus on its role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.
Chemical Properties and Data
This compound is a chiral amino acid derivative where the natural L-configuration of alanine is maintained. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxylic acid allows for selective chemical transformations. The key feature of this molecule is the iodine atom on the β-carbon, which serves as a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.
| Property | Value |
| CAS Number | 108957-20-6[1][2][3][4] |
| Molecular Formula | C15H20INO4[1][3][5] |
| Molecular Weight | 405.23 g/mol [3][5] |
| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[5] |
| Appearance | White to pale yellow solid |
| Purity | Typically >95%[1][3] |
| Melting Point | 78-80 °C[2] |
| Storage | -20°C[6] |
Synthetic Routes and Experimental Protocols
The synthesis of this compound generally involves a multi-step process starting from a protected L-serine derivative. The following is a representative experimental protocol adapted from the synthesis of the analogous methyl ester.[7]
Synthesis of this compound
The synthesis can be conceptualized as a two-stage process: first, the conversion of a protected serine to the iodo-derivative, and second, the esterification with benzyl alcohol. A more direct route involves the iodination of a pre-formed N-Boc-L-serine benzyl ester.
Caption: Synthetic workflow for this compound.
Protocol:
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester
-
In a round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine (1.0 eq) in dichloromethane (CH2Cl2).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 eq), benzyl alcohol (1.1 eq), and p-toluenesulfonyl chloride (TsCl) (1.1 eq).
-
Slowly add triethylamine (Et3N) (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Stir the resulting mixture at 0°C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by adding water and extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester (1.0 eq) in acetone.
-
Add sodium iodide (NaI) (1.2 eq) in one portion while stirring at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between diethyl ether and a solution of sodium thiosulfate (Na2S2O3).
-
Separate the organic layer, dry it over magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like petroleum ether to yield this compound as a white to pale yellow solid.[7]
Applications in Drug Development
This compound is a valuable building block for the synthesis of non-natural α-amino acids, which are crucial components of many biologically active peptides and molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the β-position allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents at the 3-position of the alanine backbone, leading to novel amino acid derivatives.
Representative Protocol for Suzuki Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), a boronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a suitable base, for example, an aqueous solution of sodium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired β-substituted alanine derivative.
Synthesis of ACE Inhibitors
A significant application of this compound is its use as a reactant in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors (-)-A58365A and (-)-A58365B lactams.[2][6] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance. Renin, an enzyme released by the kidneys, cleaves angiotensinogen to produce angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.
References
- 1. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 2. usbio.net [usbio.net]
- 3. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 4. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-3-Iodo-L-alanine Benzyl Ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Boc-3-iodo-L-alanine benzyl ester, a crucial building block in synthetic organic chemistry and drug discovery. This document details its synthesis, physicochemical and spectroscopic properties, and key applications, with a focus on providing practical experimental protocols and comparative data.
Introduction
This compound is a protected amino acid derivative that serves as a versatile synthetic intermediate.[1] The presence of an iodine atom on the β-carbon makes it a valuable precursor for the synthesis of a wide variety of non-natural amino acids through reactions such as palladium-catalyzed cross-coupling.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl ester on the carboxylic acid provide robust protection, allowing for selective modifications at the iodo-substituted position while maintaining the stereochemical integrity of the α-carbon.[1] Its primary applications are in peptide synthesis and the creation of complex biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 108957-20-6 | [1][2][4][5] |
| Molecular Formula | C15H20INO4 | [4][5] |
| Molecular Weight | 405.23 g/mol | [1][4] |
| IUPAC Name | benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |
| Melting Point | 78-80 °C | [3] |
| Purity | Typically >95% | [5] |
| Appearance | White to pale yellow crystals | [6] |
| Storage | Store at -20°C | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that generally involves the protection of L-alanine, followed by iodination. The choice of protecting groups, specifically the Boc group for the amine and the benzyl group for the carboxylic acid, is crucial for the compound's utility in subsequent reactions.
General Synthetic Workflow
The synthesis can be visualized as a two-step process starting from a protected serine derivative.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis)
The following protocol is adapted from the synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester and can be modified for the benzyl ester derivative.[6]
Step 1: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester
-
In a round-bottomed flask, dissolve N-Boc-L-serine benzyl ester (1 equivalent) in dichloromethane (CH2Cl2).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents), trimethylamine hydrochloride (0.1 equivalents), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (1 equivalent).
-
Slowly add triethylamine (Et3N) (1 equivalent) in CH2Cl2 dropwise over 40 minutes, maintaining the temperature at 0°C.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Pour the reaction mixture into a mixture of ice, water, and 2M HCl.
-
Extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate by rotary evaporation to yield the crude tosylated product.
Step 2: N-(tert-Butoxycarbonyl)-β-iodo-L-alanine benzyl ester
-
In a round-bottomed flask, dissolve the crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester (1 equivalent) in acetone.
-
Add sodium iodide (NaI) (1.2 equivalents) in one portion while stirring at room temperature.
-
Continue stirring for the appropriate reaction time (monitoring by TLC is recommended).
-
Concentrate the reaction mixture by rotary evaporation.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over magnesium sulfate and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product as white to pale yellow crystals.[6]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural verification of this compound.[1] Both ¹H and ¹³C NMR are used to confirm the structure. While specific peak assignments were not detailed in the initial search, ¹H NMR and ¹³C NMR spectra are available through various chemical suppliers and databases.[4][7]
Applications in Research and Development
This compound is a valuable building block for the synthesis of various biologically active molecules.
Synthesis of Non-Natural Amino Acids
The iodo-substituent enables participation in various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings.[1] This allows for the introduction of a wide array of substituents at the 3-position of the alanine backbone, leading to the creation of novel amino acid derivatives with tailored properties.[1]
The general scheme for this application involves the formation of an organozinc reagent from the iodoalanine derivative, which can then be coupled with various electrophiles in the presence of a palladium catalyst.[6]
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 108957-20-6 [chemicalbook.com]
- 4. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(108957-20-6) 1H NMR spectrum [chemicalbook.com]
physical properties like molecular weight and melting point of N-Boc-3-Iodo-L-alanine benzyl ester
An In-depth Technical Guide to N-Boc-3-Iodo-L-alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, a key building block in synthetic organic chemistry and drug discovery.
Core Physical Properties
This compound is a chiral amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester. The presence of an iodine atom on the β-carbon makes it a versatile synthetic intermediate.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 405.23 g/mol | [1] |
| Molecular Formula | C₁₅H₂₀INO₄ | [1] |
| Melting Point | 78-80 °C | [1] |
| Appearance | White to pale yellow crystals | [2] |
| Purity | Typically >95% | |
| CAS Number | 108957-20-6 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain stereochemical integrity.[1] A common and efficient method involves the transformation of an N-Boc-L-serine ester derivative.[1]
Synthetic Pathway from N-Boc-L-Serine Benzyl Ester
A primary route to obtaining this compound begins with N-Boc-L-serine benzyl ester. The synthesis involves two key steps: the sulfonylation of the hydroxyl group, followed by a nucleophilic substitution with an iodide salt (a Finkelstein-type reaction).[1]
Detailed Experimental Protocol (Analogous from Methyl Ester Synthesis)
The following protocol is adapted from the well-documented synthesis of the corresponding methyl ester and is applicable for the synthesis of the benzyl ester.[2]
Step 1: Sulfonylation of N-Boc-L-Serine Benzyl Ester
-
Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) and triethylamine (1.5 equivalents).
-
To the stirred solution, add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into cold water and extract with CH₂Cl₂.
-
Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-tosyl-L-serine benzyl ester.
Step 2: Iodination to Yield this compound
-
Dissolve the crude N-Boc-O-tosyl-L-serine benzyl ester (1 equivalent) in acetone.
-
Add sodium iodide (NaI) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and a solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[1]
Applications in Synthetic Chemistry
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly non-natural amino acids and peptidomimetics.
Intermediate for Angiotensin-Converting Enzyme (ACE) Inhibitors
A notable application of this compound is its use as a key reactant in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as (-)-A58365A and (-)-A58365B lactams.[1] The iodo-substituent provides a reactive site for carbon-carbon bond formation, which is crucial for constructing the complex frameworks of these inhibitors.
References
The Versatile Reactivity of the Carbon-Iodine Bond in N-Boc-3-Iodo-L-alanine Benzyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-iodo-L-alanine benzyl ester is a pivotal synthetic intermediate, prized for its role in the creation of novel amino acids and modified peptides. The strategic placement of an iodine atom on the β-carbon of the alanine scaffold unlocks a diverse range of chemical transformations, making it an invaluable tool in medicinal chemistry and drug discovery. The reactivity of the carbon-iodine (C-I) bond is the cornerstone of this compound's utility, serving as a gateway for introducing molecular diversity while preserving the crucial L-stereochemistry of the amino acid core.
This technical guide provides an in-depth exploration of the synthesis, stability, and, most importantly, the multifaceted reactivity of the C-I bond in this compound. It includes detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its application in research and development.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 108957-20-6[1][2] |
| Molecular Formula | C₁₅H₂₀INO₄[1][2][3] |
| Molecular Weight | 405.23 g/mol [1][3] |
| Melting Point | 78-80 °C[4] |
| Appearance | White to pale yellow crystals[5] |
| Storage Temperature | -20°C[1] |
| IUPAC Name | benzyl (2R)-3-iodo-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate[3] |
Synthesis of this compound
The most common and efficient synthesis of this compound commences with L-serine derivatives. This multi-step process involves the strategic protection of functional groups and a key nucleophilic substitution reaction to introduce the iodine atom.[6] The preservation of the L-stereochemistry is paramount throughout the synthesis to ensure the enantiomeric purity of the final product.[6] This is typically achieved by maintaining controlled, low temperatures (0-25°C) during the reactions.[6]
The general synthetic pathway is as follows:
-
Protection: The amino group of L-serine is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester.
-
Sulfonylation: The primary hydroxyl group of the N-Boc-L-serine benzyl ester is activated by converting it into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).[5][6]
-
Iodination: The tosylate is then displaced by an iodide ion in a Finkelstein-type nucleophilic substitution reaction, yielding the desired this compound.[6]
Experimental Protocol: Synthesis from N-(tert-Butoxycarbonyl)-L-serine methyl ester
This protocol is adapted from a procedure for the synthesis of the corresponding methyl ester and is representative of the synthesis of β-iodoalanine derivatives.[5]
Part A: N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester
-
A solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in dichloromethane (CH₂Cl₂) is cooled to 0°C in an ice bath.
-
4-Dimethylaminopyridine (DMAP) (0.05 eq), triethylamine hydrochloride (0.1 eq), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (1.0 eq) are added to the solution.[5]
-
A solution of triethylamine (1.0 eq) in CH₂Cl₂ is added dropwise over 40 minutes at 0°C.
-
The resulting mixture is stirred at 0°C for 2 hours.
-
The reaction is quenched by pouring it into a mixture of ice, water, and 2M HCl.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude tosylated product.[5]
Part B: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
-
The crude N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (1.0 eq) is dissolved in acetone.
-
Sodium iodide (NaI) (1.5 eq), previously dried under vacuum, is added to the solution.[5]
-
The mixture is heated at reflux for 24 hours. The reaction can be monitored by TLC.[5]
-
After cooling to room temperature, the solvent is removed by rotary evaporation.
-
The residue is partitioned between diethyl ether and water. The organic layer is washed with aqueous sodium thiosulfate solution and brine, then dried over magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by crystallization to afford N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.[5]
Core Reactivity of the Carbon-Iodine Bond
The C-I bond in this compound is the focal point of its synthetic utility. The iodine atom is an excellent leaving group, rendering the β-carbon electrophilic and susceptible to a variety of transformations. This reactivity can be broadly categorized into nucleophilic substitution, metal-catalyzed cross-coupling, and elimination reactions.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution is a primary pathway for derivatization. The C-I bond is readily cleaved by a wide array of nucleophiles, allowing for the direct installation of new functional groups at the β-position.[6] This Sₙ2-type reaction is a straightforward method for synthesizing various non-natural amino acids.
Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium Azide (NaN₃) | β-Azido-alanine |
| Thiolates | Sodium Thiophenoxide | β-Thioaryl-alanine |
| Amines | Ammonia, Primary/Secondary Amines | Diaminopropionic acid derivatives |
| Cyanide | Sodium Cyanide (NaCN) | β-Cyano-alanine |
| Carboxylates | Sodium Acetate | O-Acetyl-β-hydroxyalanine derivative |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful applications of this compound.[6] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to an extensive library of β-substituted alanines with high efficiency and stereochemical retention.[6] While less common in the literature for this specific compound, copper-mediated couplings also offer a viable alternative.[6]
Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki | Aryl/Vinyl Boronic Acids | Pd₂(dba)₃ / SPhos | β-Aryl/Vinyl-alanines |
| Negishi | Organozinc Reagents | Pd₂(dba)₃ / P(o-Tol)₃ | β-Aryl/Alkyl-alanines |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | β-Alkynyl-alanines |
| Stille | Organostannanes | Pd(PPh₃)₄ | β-Aryl/Vinyl-alanines |
| Heck | Alkenes | Pd(OAc)₂ / P(o-Tol)₃ | β-Alkenyl-alanines |
Experimental Protocol: Palladium-Catalyzed Negishi Cross-Coupling
The following is a general protocol for the Negishi coupling of a β-iodoalanine derivative with an aromatic iodide, which is a foundational method for synthesizing unnatural α-amino acids.[5]
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, a suspension of activated zinc dust in anhydrous N,N-dimethylformamide (DMF) is prepared. A solution of this compound (1.1 eq) in DMF is added dropwise at 0°C. The mixture is stirred for 30 minutes at 0°C to form the organozinc reagent.[5]
-
Coupling Reaction: The aryl halide (e.g., methyl 4-iodobenzoate, 1.0 eq), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.005 eq), and a phosphine ligand (e.g., tri-o-tolylphosphine, 0.02 eq) are added to the zinc reagent suspension.[5]
-
The reaction mixture is heated to 60°C and stirred for several hours (e.g., 5 hours), monitoring progress by TLC or LC-MS.[5]
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-aryl-alanine derivative.
Elimination Reactions to Form Dehydroalanine
Under basic conditions, this compound can undergo an elimination reaction to form N-Boc-dehydroalanine benzyl ester. This α,β-unsaturated amino acid derivative is a valuable Michael acceptor.[6] This two-step sequence (elimination followed by Michael addition) provides an alternative and highly effective strategy for synthesizing β-substituted alanines by forming a bond between the β-carbon and a wide range of soft nucleophiles.[6]
Stability, Handling, and Protecting Group Strategy
The N-Boc and benzyl ester protecting groups are crucial for the stability and synthetic utility of the molecule.
-
Boc Group: The tert-butoxycarbonyl group protects the α-amino functionality, preventing unwanted side reactions.[6] It is stable under the conditions of C-I bond functionalization but can be readily removed with moderate acids like trifluoroacetic acid (TFA) or HCl in dioxane.[6][7][8]
-
Benzyl Ester Group: The benzyl ester protects the C-terminal carboxylic acid. It is generally stable to the mildly acidic conditions used for Boc deprotection, creating a "quasi-orthogonal" protecting group strategy.[8] However, prolonged exposure to acid can cause some cleavage.[8] The benzyl group is typically removed via catalytic hydrogenation, a mild method that leaves the Boc group intact.[6]
-
Storage: The compound should be stored at -20°C to ensure its long-term stability.[1]
Conclusion
This compound is a remarkably versatile building block in modern organic and medicinal chemistry. The high reactivity of its carbon-iodine bond, coupled with the stability afforded by the Boc and benzyl protecting groups, allows for a vast array of synthetic manipulations. Through nucleophilic substitution, metal-catalyzed cross-coupling, and elimination-addition sequences, researchers can access a diverse range of structurally complex and novel non-proteinogenic amino acids. This capability is essential for the development of new peptide-based therapeutics, enzyme inhibitors, and other biologically active molecules, solidifying the compound's status as a cornerstone of advanced peptide synthesis.
References
- 1. usbio.net [usbio.net]
- 2. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 3. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 108957-20-6 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to N-Boc-3-Iodo-L-alanine benzyl ester: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3-Iodo-L-alanine benzyl ester, a key building block in synthetic organic chemistry and drug discovery. This document details its commercial availability from various suppliers, outlines a representative synthetic protocol, and explores its critical applications, particularly in the synthesis of modified amino acids and complex peptide structures.
Commercial Availability and Supplier Information
This compound (CAS No. 108957-20-6) is readily available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities vary by supplier, and it is crucial for researchers to select a source that meets the specific requirements of their experimental work. Below is a summary of key suppliers and their product specifications.
| Supplier | Product Number/ID | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Information |
| Benchchem | B111117 | Inquire for details | 405.23 | 108957-20-6 | For research use only.[1] |
| AK Scientific, Inc. (AKSci) | X8898 | Inquire for details | - | 108957-20-6 | Stocked and shipped from San Francisco, CA, USA. For R&D use only.[2] |
| United States Biological | 458292 | Highly Purified | 405.23 | 108957-20-6 | Recommended storage at -20°C.[3] |
| ChemicalBook | - | 95-99%+ (Varies by supplier) | - | 108957-20-6 | Marketplace with multiple suppliers listed.[4] |
| Advanced ChemBlocks | P42707 | 95% | 405.23 | 108957-20-6 | Provides IUPAC name and SMILES string.[5] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H20INO4 | [3][5] |
| Molecular Weight | 405.23 g/mol | [1][3][6] |
| Melting Point | 78-80 °C | [4] |
| IUPAC Name | benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-iodopropanoate | [6] |
| InChI Key | DDXFSYLOWHQCEK-LBPRGKRZSA-N | [1] |
Synthetic Protocol
The synthesis of this compound typically starts from a more readily available protected amino acid, such as N-Boc-L-serine benzyl ester. The following is a representative experimental protocol adapted from established methods for analogous compounds.
Step 1: Tosylation of N-Boc-L-serine benzyl ester
-
Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (catalytic amount) and triethylamine (Et3N) (1.1 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Iodination
-
Dissolve the tosylated intermediate (1 equivalent) in acetone.
-
Add sodium iodide (NaI) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Role as a Versatile Synthetic Intermediate
This compound is a highly valuable intermediate in organic synthesis due to the presence of three key functional groups: the Boc-protected amine, the benzyl-protected carboxylic acid, and the reactive iodomethyl group.[1] This trifunctional nature allows for a wide range of chemical transformations.
The primary application of this compound is in the synthesis of non-proteinogenic β-substituted alanines.[1] The iodine atom at the β-carbon serves as an excellent leaving group and a handle for various coupling reactions, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, enabling the introduction of diverse functionalities at this position.[1] This versatility is crucial in the development of novel peptide-based therapeutics and enzyme inhibitors. For instance, it has been used as a reactant in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][3][4]
The Boc and benzyl protecting groups offer orthogonal protection, meaning they can be selectively removed under different conditions to allow for further synthetic manipulations at the amine and carboxylic acid termini, respectively. This is a fundamental strategy in solid-phase and solution-phase peptide synthesis.[1]
Experimental and Logical Workflows
The following diagrams illustrate the synthetic pathway and the general utility of this compound in the synthesis of modified peptides.
Caption: Synthetic route to this compound.
Caption: General workflow for the application in modified peptide synthesis.
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. 108957-20-6 this compound AKSci X8898 [aksci.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 108957-20-6 [chemicalbook.com]
- 5. This compound 95% | CAS: 108957-20-6 | AChemBlock [achemblock.com]
- 6. This compound | C15H20INO4 | CID 2756804 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boc/Benzyl Ester Protecting Group Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive exploration of the tert-Butoxycarbonyl (Boc) and benzyl (Bzl) ester protecting group strategy, a foundational technique in solid-phase peptide synthesis (SPPS). We will delve into the core chemical principles, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of the workflows and mechanisms involved.
Core Principles of the Boc/Benzyl Strategy
The synthesis of peptides with a defined sequence necessitates the strategic use of protecting groups to prevent unwanted side reactions at the α-amino group and reactive amino acid side chains.[1] The Boc/Bzl strategy, pioneered by R.B. Merrifield, employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based groups for the "permanent" protection of the C-terminal carboxyl group and reactive side chains.[2]
The Boc Group: The tert-Butoxycarbonyl (Boc) group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O).[3] It is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[3][4] This cleavage proceeds through the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[3][5]
The Benzyl Ester Group: The benzyl ester is a robust protecting group for the C-terminal carboxylic acid.[6] It is stable to the moderately acidic conditions used to remove the Boc group.[6] Deprotection of benzyl esters is typically achieved through catalytic hydrogenolysis or by treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]
Quasi-Orthogonality: In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct conditions.[1] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (benzyl) protecting groups are removed by acidic conditions, albeit of different strengths.[8] The Boc group's lability in moderate acid (TFA) allows for its selective removal at each cycle of peptide chain elongation without significantly affecting the benzyl-based protecting groups, which require much stronger acids for cleavage.[8][9]
Data Presentation
The following tables summarize key quantitative data related to the Boc/Bzl strategy.
Table 1: Protecting Group Introduction
| Protecting Group | Reagent | Base/Catalyst | Solvent | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH, TEA, or DIEA | Dioxane/Water, THF/Water | >90% |
| Benzyl Ester | Benzyl bromide (BnBr) | Cesium carbonate (Cs₂CO₃) | DMF | High |
Table 2: Protecting Group Cleavage
| Protecting Group | Reagent | Conditions | Scavengers | Typical Cleavage Time |
| Boc | 25-50% TFA in DCM | Room Temperature | - | 15-30 min |
| Benzyl Ester | Anhydrous HF | 0 °C | Anisole, p-cresol | 1 hour |
| Benzyl Ester | TFMSA | 0 °C to Room Temp | Thioanisole, p-cresol | 1.5-2 hours |
| Benzyl Ester | H₂/Pd-C (10%) | Room Temp, 1 atm | - | 5 hours |
Table 3: Comparison of Boc/Bzl and Fmoc/tBu Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (acid-labile) | Fmoc (base-labile) |
| Side-Chain/C-Terminus Protection | Benzyl-based (strong acid-labile) | tert-Butyl-based (acid-labile) |
| Orthogonality | Quasi-orthogonal | Orthogonal |
| Deprotection Conditions | Moderate acid (TFA) for Boc; Strong acid (HF) for final cleavage | Base (piperidine) for Fmoc; Acid (TFA) for final cleavage |
| Advantages | Robust, less prone to diketopiperazine formation with in situ neutralization, suitable for hydrophobic sequences.[2][10] | Milder final cleavage conditions, avoids use of HF.[8] |
| Disadvantages | Requires strong, hazardous acids (HF) for final cleavage, repeated acid treatment can be detrimental for long peptides.[11] | Base-catalyzed side reactions (e.g., aspartimide formation), Fmoc group can promote aggregation.[10][12] |
Experimental Protocols
Boc Protection of an Amino Acid
Objective: To protect the α-amino group of an amino acid using di-tert-butyl dicarbonate.[3]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[3]
-
Add the base (e.g., NaOH) and stir until the amino acid is dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add (Boc)₂O and stir the reaction mixture, allowing it to warm to room temperature overnight.[1]
-
Remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.[1]
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.[1]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]
Benzyl Ester Protection of a C-Terminal Amino Acid
Objective: To protect the C-terminal carboxylic acid of an N-protected amino acid as a benzyl ester.[6]
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (0.5 eq)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
Dissolve the N-protected amino acid in a minimal amount of ethanol.[6]
-
Add an aqueous solution of cesium carbonate and stir until the amino acid is fully dissolved.[6]
-
Remove the solvent under reduced pressure to obtain the cesium salt.
-
Dissolve the cesium salt in DMF.[6]
-
Add benzyl bromide to the solution and stir at room temperature for 12-24 hours.[6]
-
Work-up the reaction mixture to isolate the benzyl ester protected amino acid.
One Cycle of Solid-Phase Peptide Synthesis (SPPS)
Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.[1][2]
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% N,N-diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Drain the DCM. Add 50% TFA/DCM solution and agitate for 2 minutes. Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[2] Drain the TFA solution and wash the resin thoroughly with DCM.[1]
-
Neutralization: Add 10% DIEA in DCM and agitate for 5-10 minutes.[2] Drain the solution and wash the resin with DCM.[1]
-
Coupling: In a separate vessel, pre-activate the next Boc-amino acid (3 eq) with a coupling reagent like HBTU (3 eq) in DMF.[2] Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates completion.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle.
Final Cleavage with Hydrogen Fluoride (HF)
Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.[1][2]
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[13]
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., p-cresol, anisole)
-
Anhydrous HF
-
Cold diethyl ether
Procedure:
-
Place the thoroughly dried peptide-resin in the HF reaction vessel. Add the appropriate scavengers.
-
Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.[2]
-
Carefully distill anhydrous HF into the vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.[1]
-
Remove the HF by vacuum distillation.[1]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Isolate the crude peptide by filtration or centrifugation. The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Benzyl Ester Cleavage by Catalytic Hydrogenolysis
Objective: To selectively cleave a benzyl ester protecting group.[14]
Materials:
-
Benzyl-protected substrate
-
Methanol (or other suitable solvent)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected substrate in methanol in a round-bottom flask.[14]
-
Carefully add 10% Pd/C (typically 10 mol%) to the solution.[14]
-
Seal the flask, evacuate the system, and backfill with hydrogen gas. Repeat this purge cycle three times.[14]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[14]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[14]
Visualization of Workflows and Mechanisms
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl Strategy.
Caption: Mechanism of Boc Protection of an Amino Acid.
Caption: Mechanism of Boc Deprotection using TFA.
Caption: Logical Relationship of the Quasi-Orthogonal Boc/Bzl Strategy.
Common Side Reactions
A thorough understanding of potential side reactions is crucial for optimizing the synthesis and purity of the final peptide.
-
Diketopiperazine Formation: This occurs at the dipeptide stage, particularly with proline or glycine as the second amino acid. The N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This can be suppressed by using in situ neutralization protocols.[10][13]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are susceptible to this side reaction under both acidic and basic conditions. The side-chain carboxyl group of aspartic acid can form a cyclic imide, which can then reopen to form a mixture of α- and β-linked peptides. Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction in Boc synthesis.[10]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection, and benzyl cations from the final cleavage, can alkylate nucleophilic side chains, particularly tryptophan and methionine. This is minimized by using "scavengers" like anisole, p-cresol, or thioanisole in the cleavage cocktail to trap these reactive carbocations.[13][15]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamic acid, especially under acidic conditions. This can be minimized by coupling the subsequent amino acid quickly after the deprotection of the glutamine residue.[13]
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide. Using fresh, peroxide-free solvents and adding scavengers can reduce this risk.[2]
Conclusion
The Boc/benzyl ester protecting group strategy is a robust and well-established method in solid-phase peptide synthesis. Its primary advantages lie in the stability of the protecting groups and the effectiveness of the synthetic protocols developed around it. While the requirement for strong, hazardous acids for final cleavage is a significant drawback, the Boc/Bzl approach remains highly relevant for the synthesis of certain classes of peptides, including long or complex sequences and those containing base-sensitive functionalities. A comprehensive understanding of its core principles, reaction conditions, and potential side reactions is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for N-Boc-3-Iodo-L-alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-3-iodo-L-alanine benzyl ester. This compound is a valuable synthetic intermediate in peptide synthesis and the development of novel therapeutics. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.
Spectroscopic Data
The structural integrity of this compound is primarily verified using ¹H and ¹³C NMR spectroscopy.[1] The data presented below has been compiled from various sources and represents typical values observed for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The presence of the electron-withdrawing iodine atom and the bulky protecting groups significantly influences the chemical shifts of adjacent protons.
| Proton Assignment | Approximate Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H | - |
| Benzyl (CH₂) | 5.10 - 5.30 | Singlet | 2H | - |
| α-CH | ~4.60 | Multiplet | 1H | - |
| β-CH₂ | ~4.30 | Multiplet | 2H | - |
| Boc (C(CH₃)₃) | ~1.40 | Singlet | 9H | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbons of the ester and the carbamate group are typically observed as downfield signals. The carbon atom bonded to iodine also exhibits a characteristic chemical shift due to the heavy atom effect.[1]
| Carbon Assignment | Approximate Chemical Shift (δ) [ppm] |
| Ester Carbonyl (C=O) | ~170 |
| Boc Carbonyl (C=O) | ~155 |
| Aromatic (C₆H₅) | 128 - 136 |
| Boc Quaternary (C(CH₃)₃) | ~80 |
| Benzyl (CH₂) | ~67 |
| α-CH | ~53 |
| Boc Methyls (C(CH₃)₃) | ~28 |
| β-CH₂-I | ~10 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from N-Boc-L-serine benzyl ester. This involves the activation of the hydroxyl group followed by a nucleophilic substitution with an iodide salt.[1] A detailed, analogous procedure for the synthesis of the corresponding methyl ester is provided by Organic Syntheses, which can be adapted for the benzyl ester.[2]
Step 1: Tosylation of N-Boc-L-serine benzyl ester
-
Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 equivalents) and triethylamine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.
Step 2: Iodination of N-Boc-O-tosyl-L-serine benzyl ester
-
Dissolve the crude N-Boc-O-tosyl-L-serine benzyl ester (1 equivalent) in acetone.
-
Add sodium iodide (NaI) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark, monitoring by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound as a pure solid.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the complete dissolution of the sample.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Apply a baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the key chemical transformation and the logical workflow for the characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with N-Boc-3-Iodo-L-alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of N-Boc-3-iodo-L-alanine benzyl ester, a key building block in the synthesis of novel, unnatural amino acids. The methodologies described herein are essential for the development of peptidomimetics, probes for chemical biology, and new therapeutic agents.
This compound is a versatile substrate for various palladium-catalyzed reactions, including Suzuki and Sonogashira couplings. These reactions enable the introduction of a wide array of functional groups at the β-position of the alanine scaffold, offering a direct route to complex amino acid derivatives with high stereochemical fidelity.
Data Presentation
The following tables summarize representative quantitative data for Suzuki and Sonogashira cross-coupling reactions with this compound. These examples highlight the versatility of the substrate with different coupling partners under various palladium-catalyzed conditions.
Table 1: Suzuki Cross-Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 78 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 12 | 88 |
Table 2: Sonogashira Cross-Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NEt | DMF | 50 | 8 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (5) | CuI (10) | Piperidine | Toluene | 70 | 10 | 83 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (5) | CuI (10) | DBU | Acetonitrile | RT | 12 | 89 |
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki and Sonogashira cross-coupling reactions.
Protocol 1: Suzuki Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of N-Boc-β-(4-methoxyphenyl)-L-alanine benzyl ester.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.1 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Sonogashira Cross-Coupling with Phenylacetylene
This protocol describes the synthesis of N-Boc-β-(phenylethynyl)-L-alanine benzyl ester.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Mandatory Visualization
Caption: General workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
Application Notes and Protocols: Utilizing N-Boc-3-Iodo-L-alanine Benzyl Ester for Advanced Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-Iodo-L-alanine benzyl ester is a versatile synthetic building block crucial for the post-synthetic modification of peptides. The incorporation of a 3-iodo-L-alanine residue into a peptide sequence introduces a reactive handle, the iodine atom, which can be leveraged for a variety of chemical transformations. This allows for the site-specific introduction of diverse functionalities, including fluorescent probes, radiolabels, and complex organic moieties, thereby expanding the chemical space and potential applications of peptides in research and drug development.[1]
The N-terminal tert-butoxycarbonyl (Boc) and C-terminal benzyl (Bzl) ester protecting groups offer a robust strategy for both solution-phase and solid-phase peptide synthesis (SPPS), ensuring the stability of the amino acid during chain elongation.[1] The true synthetic utility of this compound is realized after its incorporation into a peptide, where the iodine atom on the β-carbon serves as a versatile point for modification through various metal-catalyzed cross-coupling reactions.[1]
These application notes provide a comprehensive overview of the synthesis of peptides containing 3-iodo-L-alanine and their subsequent modification through Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions, as well as protocols for radiolabeling and fluorescent tagging.
Data Presentation: Quantitative Overview of Peptide Modification
The following tables summarize typical quantitative data for the key steps involved in the synthesis and modification of peptides using this compound. Please note that yields and purity are dependent on specific reaction conditions, peptide sequence, and purification methods. The data presented for cross-coupling reactions are based on studies using analogous iodinated amino acids (e.g., p-iodo-L-phenylalanine) and may serve as a reference for optimizing reactions with 3-iodo-L-alanine.
Table 1: Synthesis of N-Boc-3-Iodo-L-alanine Methyl Ester *
| Step | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Tosylation of N-Boc-L-serine methyl ester | p-toluenesulfonyl chloride, 4-DMAP, Et3N | CH2Cl2 | 2 hours | 0 | 64-69 |
| Iodination | NaI | Acetone | 4 days | Room Temp. | 80-82 |
*Data adapted from a protocol for the methyl ester, which is expected to have a similar yield to the benzyl ester.
Table 2: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
| Step | Reagent/Method | Solvent | Reaction Time | Typical Efficiency (%) |
| Boc Deprotection | 50% TFA in DCM | DCM | 20-30 min | >99 |
| Neutralization | 10% DIEA in DCM | DCM | 10-20 min | >99 |
| Amino Acid Coupling | DCC/HOBt | DMF/DCM | 2-4 hours | >98 |
Table 3: Post-Synthetic Peptide Modification via Cross-Coupling Reactions (On-Resin)
| Coupling Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%)* |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ or Na₂CO₃ | DMF | 50-80 | 20 hours | 70-95 |
| Sonogashira | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, TEA | DMF | 55 | 60 min | 60-90 |
| Negishi | Organozinc reagent, Pd₂(dba)₃, SPhos | THF | Room Temp. | 12-24 hours | 51-89 |
*Yields are based on analogous systems with iodophenylalanine and may vary for 3-iodo-alanine.
Table 4: Radiolabeling and Fluorescent Tagging
| Modification | Method | Key Reagents | Typical Yield/Efficiency (%) |
| 125I Radiolabeling | Iodo-gen Method | Na125I, Iodo-gen coated tubes | 20-95 (peptide dependent) |
| Fluorescent Labeling | NHS Ester Coupling | Amine-reactive dye (e.g., FAM-NHS) | >90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the corresponding methyl ester.
A. N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine benzyl ester
-
Dissolve N-Boc-L-serine benzyl ester in anhydrous CH₂Cl₂ at 0°C.
-
Add 4-dimethylaminopyridine (4-DMAP), triethylamine hydrochloride, and freshly recrystallized p-toluenesulfonyl chloride (TsCl).
-
Add a solution of triethylamine in CH₂Cl₂ dropwise over 40 minutes at 0°C.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Work up the reaction by washing with 2M HCl and brine, then dry and concentrate to yield the tosylated product.
B. This compound
-
Dissolve the tosylated serine derivative in acetone at room temperature.
-
Add sodium iodide (NaI) in one portion and stir the reaction mixture in the dark for 3 days.
-
Add an additional portion of NaI and continue stirring for another day.
-
Work up the reaction by quenching with sodium thiosulfate, extracting with an organic solvent, and purifying by crystallization to obtain the final product.[2]
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (Boc-SPPS)
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Attachment: Attach N-Boc-3-Iodo-L-alanine to the resin via the cesium salt method.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a mixture of DMF and DCM.
-
Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).
Protocol 3: On-Resin Suzuki-Miyaura Cross-Coupling
-
Swell the peptide-resin containing the 3-iodo-L-alanine residue in DMF.
-
To the resin, add the arylboronic acid (3-5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1-0.2 equivalents), and a base like K₃PO₄ or Na₂CO₃ (3-5 equivalents).
-
Heat the reaction mixture at 50-80°C for 20 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Cleave the modified peptide from the resin as described in Protocol 2.
-
Purify the crude peptide by reverse-phase HPLC.
Protocol 4: On-Resin Sonogashira Cross-Coupling
-
Swell the peptide-resin containing the 3-iodo-L-alanine residue in DMF.
-
Add the terminal alkyne (5-10 equivalents), a palladium catalyst like PdCl₂(PPh₃)₂ (0.2 equivalents), a copper(I) co-catalyst such as CuI (0.4 equivalents), and a base like triethylamine (TEA).
-
Heat the reaction mixture at 55°C for 60 minutes.
-
Wash the resin extensively with DMF and DCM.
-
Cleave the peptide from the resin and purify by HPLC.
Protocol 5: Radiolabeling with Iodine-125 (Iodo-gen Method)
-
Prepare a solution of the purified peptide containing the 3-iodo-L-alanine residue in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the peptide solution to an Iodo-gen coated reaction tube.
-
Add Na¹²⁵I to the tube and incubate for 15-30 minutes at room temperature.
-
Quench the reaction by transferring the solution to a new tube containing a quenching buffer (e.g., sodium metabisulfite).
-
Purify the radiolabeled peptide using size-exclusion chromatography or reverse-phase HPLC to separate it from unreacted iodide.[3]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for peptide modification using this compound.
Signaling Pathway Application
Modified peptides are invaluable tools for studying cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs). A fluorescently or radiolabeled peptide antagonist, for example, can be used to visualize receptor localization, quantify receptor density, and study ligand-receptor interactions.
Caption: Use of a modified peptide to probe a GPCR signaling pathway.
Conclusion
This compound is a powerful tool for the synthesis of modified peptides. The protocols and data presented herein provide a foundation for researchers to incorporate this versatile building block into their peptide synthesis workflows and to perform a range of post-synthetic modifications. These modifications enable the development of novel peptide-based probes, diagnostics, and therapeutics with tailored properties for a wide array of applications in chemical biology and drug discovery.
References
Synthesis of Novel Amino Acids via N-Boc-3-Iodo-L-alanine Benzyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel, non-proteinogenic β-substituted L-alanine derivatives utilizing N-Boc-3-Iodo-L-alanine benzyl ester as a versatile starting material. The methodologies outlined herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, to introduce diverse functionalities at the β-position of the alanine scaffold. Subsequent deprotection strategies to yield the free amino acids are also described in detail.
Introduction
This compound is a valuable building block in synthetic organic and medicinal chemistry. The presence of an iodine atom at the β-carbon provides a reactive handle for the formation of new carbon-carbon bonds, while the N-Boc and benzyl ester protecting groups offer stability during these transformations and can be selectively removed under specific conditions. This allows for the stereoselective synthesis of a wide array of novel amino acids, which are crucial components in the development of peptidomimetics, therapeutic peptides, and other biologically active molecules.[1][2]
Overview of Synthetic Strategy
The general workflow for the synthesis of novel β-substituted amino acids from this compound involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling: Introduction of the desired substituent at the β-position via a Suzuki-Miyaura, Sonogashira, or Heck reaction.
-
Deprotection: Removal of the N-Boc and benzyl ester protecting groups to yield the final free amino acid.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols provide detailed procedures for the Suzuki-Miyaura, Sonogashira, and Heck couplings with this compound.
Suzuki-Miyaura Coupling for the Synthesis of β-Aryl-L-alanines
This protocol describes the synthesis of N-Boc-β-aryl-L-alanine benzyl esters through the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (or other suitable solvent system)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.10 equiv.).
-
Add degassed toluene and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-Boc-β-aryl-L-alanine benzyl ester.
Quantitative Data:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | N-Boc-β-phenyl-L-alanine benzyl ester | 85-95 |
| 4-Methoxyphenylboronic acid | N-Boc-β-(4-methoxyphenyl)-L-alanine benzyl ester | 80-90 |
| 3-Thienylboronic acid | N-Boc-β-(3-thienyl)-L-alanine benzyl ester | 75-85 |
Sonogashira Coupling for the Synthesis of β-Alkynyl-L-alanines
This protocol details the synthesis of N-Boc-β-alkynyl-L-alanine benzyl esters via the palladium/copper-catalyzed cross-coupling of this compound with terminal alkynes.[3]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF or DMF, followed by triethylamine (3.0 equiv.).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.) and copper(I) iodide (0.10 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N-Boc-β-alkynyl-L-alanine benzyl ester.
Quantitative Data:
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | N-Boc-β-(phenylethynyl)-L-alanine benzyl ester | 70-85 |
| 1-Hexyne | N-Boc-β-(hex-1-ynyl)-L-alanine benzyl ester | 65-80 |
| Trimethylsilylacetylene | N-Boc-β-(trimethylsilylethynyl)-L-alanine benzyl ester | 75-90 |
Heck Coupling for the Synthesis of β-Alkenyl-L-alanines
This protocol describes the synthesis of N-Boc-β-alkenyl-L-alanine benzyl esters through the palladium-catalyzed coupling of this compound with alkenes.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN) or DMF
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous acetonitrile or DMF, the alkene (1.5 equiv.), and triethylamine (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the desired N-Boc-β-alkenyl-L-alanine benzyl ester.
Quantitative Data:
| Alkene | Product | Yield (%) |
| Styrene | N-Boc-β-(E-styryl)-L-alanine benzyl ester | 60-75 |
| Methyl acrylate | N-Boc-β-(E-2-(methoxycarbonyl)vinyl)-L-alanine benzyl ester | 55-70 |
Experimental Protocol: Deprotection of Novel Amino Acid Derivatives
This protocol describes the simultaneous removal of the N-Boc and benzyl ester protecting groups to yield the free β-substituted amino acid.
Materials:
-
N-Boc-β-substituted-L-alanine benzyl ester
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-Boc-β-substituted-L-alanine benzyl ester (1.0 equiv.) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon (10-20% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amino acid.
-
The crude product can be further purified by recrystallization or ion-exchange chromatography if necessary.
Note: For novel amino acids containing an alkyne group, the triple bond will also be reduced to an alkane under these conditions. Alternative deprotection strategies, such as acid-catalyzed cleavage of the N-Boc group followed by saponification of the benzyl ester, may be required to preserve the alkyne functionality.
Data Summary
The following table summarizes the typical yields for the synthesis of various novel amino acids using the protocols described above.
| Coupling Reaction | Coupling Partner | Protected Intermediate Yield (%) | Final Amino Acid (after deprotection) |
| Suzuki-Miyaura | Phenylboronic acid | 85-95 | β-Phenyl-L-alanine |
| 4-Methoxyphenylboronic acid | 80-90 | β-(4-Methoxyphenyl)-L-alanine | |
| 3-Thienylboronic acid | 75-85 | β-(3-Thienyl)-L-alanine | |
| Sonogashira | Phenylacetylene | 70-85 | β-(Phenylethyl)-L-alanine |
| 1-Hexyne | 65-80 | β-(Hexyl)-L-alanine | |
| Heck | Styrene | 60-75 | β-(2-Phenylethyl)-L-alanine |
| Methyl acrylate | 55-70 | β-(3-Carboxypropyl)-L-alanine |
* Yields for the final amino acid after deprotection are typically high but may vary depending on the purification method. The alkyne and alkene functionalities are reduced during the one-pot deprotection via catalytic hydrogenation.
Conclusion
The use of this compound in palladium-catalyzed cross-coupling reactions provides a versatile and efficient platform for the stereoselective synthesis of a diverse range of novel β-substituted amino acids. The protocols outlined in this document are robust and can be adapted for the synthesis of various derivatives for applications in drug discovery and development. Careful optimization of reaction conditions and purification procedures will ensure high yields and purity of the target compounds.
References
Application Note: Sonogashira Coupling for the Synthesis of Novel Alkynyl Amino Acids from N-Boc-3-Iodo-L-alanine Benzyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] N-Boc-3-iodo-L-alanine benzyl ester is a valuable synthetic intermediate that serves as a precursor for the creation of a variety of non-natural amino acids through palladium-catalyzed cross-coupling reactions.[2] The presence of the iodine atom at the β-position allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel amino acid derivatives with potential applications in drug discovery and peptide chemistry.[2] This application note provides a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the iodoalanine derivative. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-amino acid derivative and regenerates the active palladium(0) catalyst.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl amino acid derivative.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on established procedures for similar substrates.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 40 | 8 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | 90-98 |
| 4 | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 50 | 6 | 82-92 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 25 | 24 | 75-85 |
Mandatory Visualization
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols for Suzuki Coupling Reactions of N-Boc-3-Iodo-L-alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-iodo-L-alanine benzyl ester is a pivotal building block in medicinal chemistry and drug discovery for the synthesis of novel, non-natural α-amino acids. The presence of an iodine atom at the β-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the creation of diverse libraries of phenylalanine analogues and other unique amino acid derivatives.[1] These modified amino acids are integral components of peptidomimetics, constrained peptides, and other biologically active molecules, offering improved pharmacological properties such as enhanced metabolic stability and receptor affinity. A significant application of this building block is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1]
The Suzuki coupling reaction offers a robust and versatile method for forming carbon-carbon bonds between the β-carbon of the alanine scaffold and various boronic acids. The reaction typically proceeds with high yields and, crucially, preserves the stereochemical integrity of the α-carbon, which is paramount for the biological activity of the final products.[1]
Key Applications
-
Synthesis of Unnatural Amino Acids: The primary application is the synthesis of β-aryl and β-heteroaryl-L-alanine derivatives. These are valuable components in the development of peptide-based therapeutics and probes.
-
Drug Discovery: Used in the synthesis of complex molecules and libraries of compounds for screening in drug discovery programs. For instance, it is a reactant in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors (-)-A58365A and (-)-A58365B lactams.
-
Peptidomimetics: Incorporation of the resulting unnatural amino acids into peptide sequences can enforce specific conformations, leading to enhanced biological activity and selectivity.
General Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from procedures reported for analogous N-Boc-β-halo-L-alanine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 - 3.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) (5-10 mol%)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., DMF, Dioxane, or Toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.5 - 3.0 equiv), the palladium catalyst (5-10 mol%), and the base (2.0 - 3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) for the specified time (usually 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-β-aryl-L-alanine benzyl ester.
Quantitative Data
The following table summarizes representative yields for the Suzuki coupling of N-Boc-β-halo-L-alanine derivatives with various arylboronic acids. While the starting material in the cited examples is a bromo-analogue, similar or higher yields can be expected for the more reactive iodo-derivative under optimized conditions.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₂Cl₂ (10) | Et₃N (excess) | DMF | 110 | 17 | 62 | [2] |
| (4-Chlorophenyl)boronic acid | Pd(PPh₃)₂Cl₂ (10) | Et₃N (excess) | DMF | 110 | 17 | 52-59 | [2] |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₂Cl₂ (10) | Et₃N (excess) | DMF | 110 | 17 | 52-59 | [2] |
| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5-10) | K₂CO₃ (2-3) | Toluene | 110 | 24 | 78-83 | [3] |
Catalytic Cycle and Workflow
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The experimental workflow for synthesizing these valuable unnatural amino acids can be visualized as a multi-step process.
Caption: A typical experimental workflow for the Suzuki coupling.
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of N-Boc-3-Iodo-L-alanine benzyl ester into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-Boc-3-Iodo-L-alanine benzyl ester into peptide sequences using both solid-phase and solution-phase synthesis methodologies. Furthermore, protocols for subsequent post-synthetic modifications of the incorporated iodo-alanine residue are detailed, opening avenues for the creation of novel peptide conjugates and probes.
Introduction
This compound is a valuable synthetic building block for peptide chemistry. The N-terminal tert-butyloxycarbonyl (Boc) group provides acid-labile protection, while the C-terminal benzyl ester offers stability during synthesis and can be removed under specific conditions. The key feature of this amino acid derivative is the iodine atom on the β-carbon, which serves as a versatile handle for a variety of post-synthetic modifications.[1] The incorporation of this non-canonical amino acid allows for the site-specific introduction of functionalities such as radiolabels (e.g., ¹²⁵I) for imaging studies, or as a reactive center for palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, and Sonogashira couplings to form carbon-carbon or carbon-heteroatom bonds.[1]
Data Presentation
Table 1: Recommended Coupling Reagents for Peptide Bond Formation
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or modified amino acids. While specific data for this compound is not extensively published, the following reagents are recommended based on their efficiency in challenging couplings.
| Coupling Reagent | Full Name | Key Advantages | Typical Yield (%)* |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient for hindered couplings, fast reaction rates, reduced side reactions.[2][3] | >90 |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Well-established, high efficiency.[4] | >90 |
| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, reduces racemization.[4][5] | ~85 |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for difficult couplings, including N-methylated amino acids.[6][7] | High |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[7] | >90 |
*Typical yields are based on standard amino acid couplings and may vary depending on the specific sequence and reaction conditions.
Table 2: Typical Conditions for Boc-SPPS Cycle Steps
| Step | Reagents and Solvents | Typical Duration |
| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | 15-30 min |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | 20-30 min |
| Neutralization | 10% N,N-Diisopropylethylamine (DIEA) in DCM | 2 x 5-10 min |
| Coupling | 3 eq. Boc-amino acid, 3 eq. coupling reagent in DMF/DCM | 2-4 hours |
| Washing | DMF, DCM, Methanol | - |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Boc-SPPS workflow for incorporating this compound into a peptide sequence on a Merrifield resin.
1.1 Resin Preparation and First Amino Acid Loading (if applicable)
If N-Boc-3-Iodo-L-alanine is the C-terminal residue, it can be loaded onto the resin.
-
Cesium Salt Formation:
-
Dissolve N-Boc-3-Iodo-L-alanine (1.2 eq. relative to resin substitution) in ethanol.
-
Add a small amount of water and titrate to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).[5]
-
Evaporate the solution to dryness.
-
-
Esterification:
1.2 Standard Boc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
-
N-α-Boc Deprotection:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
Note on Stability: While amide bonds are generally stable to TFA, the stability of the C-I bond in 3-iodoalanine during repeated TFA treatments should be monitored, although significant cleavage is not commonly reported under these conditions.[8]
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step.[5]
-
Drain the neutralization solution and wash the resin with DCM (3 times).
-
-
Amino Acid Coupling (HATU example):
-
In a separate vessel, dissolve N-Boc-3-Iodo-L-alanine (3 eq. relative to initial resin loading) and HATU (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test.[5] If the test is positive, indicating free amines, the coupling step should be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
1.3 Cleavage and Deprotection
-
After the final SPPS cycle and N-terminal Boc deprotection, thoroughly dry the peptide-resin.
-
The peptide is cleaved from the Merrifield resin and side-chain protecting groups are removed using anhydrous hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and training.
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIEA or N-methylmorpholine (NMM) (1.1 eq.) dropwise to generate the free amine. Stir for 15-20 minutes at 0°C.
-
-
Activation and Coupling (DCC/HOBt example):
-
In a separate flask, dissolve this compound (1.05 eq.) and HOBt (1.05 eq.) in anhydrous DCM and cool to 0°C.
-
Slowly add a solution of DCC (1.1 eq.) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the activation to proceed for 30 minutes at 0°C.
-
Add the free amine solution from the first step dropwise to the activated acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to precipitate the remaining DCU and filter.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Protocol 3: Post-Synthetic Modification of 3-Iodo-L-alanine Containing Peptides
The iodine atom provides a reactive site for various cross-coupling reactions.
3.1 Suzuki-Miyaura Cross-Coupling
This protocol is adapted for on-resin modification of a peptide containing a 3-iodo-L-alanine residue.
-
Reagents:
-
Peptide-resin containing 3-iodo-L-alanine
-
Aryl or vinyl boronic acid (5-10 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.1-0.2 eq.)
-
Ligand (e.g., SPhos, 0.2-0.4 eq.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 10-20 eq.)
-
Solvent: Dioxane/water or DMF/water mixture
-
-
Procedure:
-
Swell the peptide-resin in the reaction solvent.
-
In a separate flask, degas the solvent by bubbling with argon or nitrogen for 20-30 minutes.
-
To the swollen resin, add the boronic acid, base, palladium catalyst, and ligand under an inert atmosphere.
-
Add the degassed solvent and heat the reaction mixture at 60-80°C for 4-12 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.
-
Once complete, wash the resin thoroughly with the reaction solvent, water, DMF, and DCM.
-
Proceed with cleavage from the resin as described in Protocol 1.3.
-
3.2 Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to the 3-iodo-L-alanine residue on-resin.
-
Reagents:
-
Peptide-resin containing 3-iodo-L-alanine
-
Terminal alkyne (5-10 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 eq.)
-
Copper(I) iodide (CuI, 0.2-0.4 eq.)
-
Base (e.g., DIEA or triethylamine)
-
Solvent: DMF or NMP
-
-
Procedure:
-
Swell the peptide-resin in the reaction solvent.
-
Under an inert atmosphere, add the terminal alkyne, palladium catalyst, CuI, and base to the swollen resin.
-
Stir the reaction mixture at room temperature for 6-24 hours.[9]
-
Monitor the reaction by LC-MS analysis of a cleaved sample.
-
Upon completion, wash the resin extensively with DMF and DCM.
-
Cleave the modified peptide from the resin.
-
3.3 Radiolabeling with Iodine Isotopes
The iodine atom can be exchanged with a radioactive isotope, such as ¹²⁵I. This is typically performed on the purified peptide in solution.
-
Procedure (Iodine Exchange):
-
Synthesize and purify the peptide containing non-radioactive 3-iodo-L-alanine.
-
Dissolve the peptide in a suitable buffer.
-
Add Na¹²⁵I.
-
The exchange reaction can be facilitated under mild conditions, potentially with a catalyst, to achieve the desired specific radioactivity.[10]
-
Purify the radiolabeled peptide using HPLC to separate it from unreacted iodide and unlabeled peptide.[11]
-
Protocol 4: Purification and Characterization
-
Purification: Crude peptides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15][16]
-
Columns: C18 columns are commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% TFA as an ion-pairing agent, is employed.[15]
-
-
Characterization:
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.[17][18][19]
-
HPLC: Analytical RP-HPLC is used to determine the purity of the final product.
-
Amino Acid Analysis: Can be performed to confirm the amino acid composition of the peptide.
-
Mandatory Visualization
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of radiolabeled peptides via an iodine exchange reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Purification of Peptides [protocols.io]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Negishi Reactions with N-Boc-3-Iodo-L-alanine benzyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting Negishi cross-coupling reactions using N-Boc-3-iodo-L-alanine benzyl ester. This versatile building block allows for the synthesis of a wide array of non-natural amino acids, which are valuable components in drug discovery and peptide chemistry. The protocols outlined below are based on established methodologies for the Negishi coupling of β-iodoalanine derivatives.
Data Presentation: Quantitative Overview of Negishi Couplings
The following table summarizes representative yields for the Negishi cross-coupling of N-Boc-3-iodo-L-alanine methyl ester, a close analogue of the benzyl ester, with various aryl bromides. The reactivity of the benzyl ester is expected to be comparable. The data highlights the effectiveness of the palladium-catalyzed coupling for the formation of diverse phenylalanine derivatives.
| Coupling Partner (Ar-Br) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoindole | Pd(amphos)₂Cl₂ | DMF | Room Temp. | 24 | 75 | [1] |
| 5-Bromoindole | Pd(amphos)₂Cl₂ | DMF | Room Temp. | 24 | 85 | [1] |
| 6-Bromoindole | Pd(amphos)₂Cl₂ | DMF | Room Temp. | 24 | 82 | [1] |
| 7-Bromoindole | Pd(amphos)₂Cl₂ | DMF | Room Temp. | 24 | 68 | [1] |
| Nα-Boc-7-bromotryptophan methyl ester | Pd(amphos)₂Cl₂ | DMF | 37 | 24 | 52-83 | [2] |
| Methyl 4-iodobenzoate | Pd₂(dba)₃ / P(o-tolyl)₃ | DMF | 60 | 5 | Not Specified | [3] |
Note: The yields are for the isolated product after purification. The use of N-Boc-3-iodo-L-alanine methyl ester in these examples provides a strong indication of the expected outcomes with the corresponding benzyl ester.[1][3]
Experimental Protocols
This section details the key experimental procedures for the Negishi cross-coupling reaction, including the crucial in-situ formation of the organozinc reagent.
Protocol 1: In-situ Preparation of the Organozinc Reagent and Negishi Coupling
This protocol is adapted from established procedures for the Negishi coupling of β-iodoalanine derivatives.[1]
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., bromoindole)
-
Zinc dust (activated)
-
Palladium catalyst (e.g., Pd(amphos)₂Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, P(o-tolyl)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add zinc dust (1.5 - 2.0 equivalents relative to the iodoalanine). Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous DMF until the evolution of ethene ceases, followed by washing with anhydrous DMF. Alternatively, other activation methods can be employed.
-
Reaction Setup: To the activated zinc dust, add anhydrous DMF.
-
Formation of the Organozinc Reagent: To the stirred suspension of activated zinc, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature. Stir the mixture for 1-2 hours at room temperature to facilitate the formation of the organozinc reagent.
-
Catalyst and Coupling Partner Addition: In a separate flame-dried flask, add the palladium catalyst (e.g., 5 mol% Pd(amphos)₂Cl₂) and the aryl or vinyl halide (1.0 - 1.2 equivalents).
-
Negishi Coupling: Transfer the freshly prepared organozinc reagent solution to the flask containing the catalyst and the coupling partner via cannula under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for the specified time (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-Boc-protected unnatural amino acid benzyl ester.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Negishi cross-coupling reaction of this compound.
Caption: General workflow for the Negishi cross-coupling reaction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Negishi cross-coupling reaction.
Caption: Simplified catalytic cycle of the Negishi reaction.
References
Attaching Fluorescent Labels to N-Boc-3-Iodo-L-alanine Benzyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the fluorescent labeling of N-Boc-3-iodo-L-alanine benzyl ester, a key intermediate in the synthesis of non-canonical amino acids. The protocols described herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira couplings. These methods offer a high degree of control and specificity, enabling the introduction of a wide variety of fluorescent reporters for applications in chemical biology, drug discovery, and molecular imaging.
Introduction
The site-specific incorporation of fluorescent amino acids into peptides and proteins is a powerful tool for studying protein structure, function, and dynamics. This compound serves as an excellent scaffold for the synthesis of such fluorescent amino acids due to the presence of a reactive C-I bond at the β-position. This allows for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, providing a versatile handle for the attachment of fluorescent probes.
This application note details two reliable methods for fluorescently labeling this compound:
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-alanine derivative with a fluorescently-tagged boronic acid or boronate ester.
-
Sonogashira Coupling: This method utilizes the reaction of the iodo-alanine derivative with a fluorescently-tagged terminal alkyne.
Both methods are compatible with the protecting groups on the amino acid and offer good to excellent yields of the desired fluorescently labeled product.
Data Presentation
The following tables summarize typical quantitative data for the Suzuki-Miyaura and Sonogashira coupling reactions for the fluorescent labeling of this compound. Please note that yields and purity are dependent on the specific fluorescent probe, catalyst system, and purification method employed.
Table 1: Suzuki-Miyaura Coupling of this compound with Fluorescent Boronic Acids
| Fluorescent Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (Post-Purification) |
| Dansyl boronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 75-85 | >95 |
| Fluorescein-5-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 60-75 | >95 |
| Coumarin boronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 8 | 80-90 | >95 |
Table 2: Sonogashira Coupling of this compound with Fluorescent Terminal Alkynes
| Fluorescent Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (Post-Purification) |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/DMF | 60 | 6 | 85-95 | >95 |
| Dansyl alkyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | Acetonitrile | 50 | 8 | 70-85 | >95 |
| NBD-alkyne | Pd(OAc)₂ (5) | CuI (10) | Piperidine | Toluene | 70 | 12 | 75-90 | >95 |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a fluorescent boronic acid.
Materials:
-
This compound
-
Fluorescent boronic acid or boronate ester (e.g., Dansyl boronic acid)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the fluorescent boronic acid (1.2 equiv.), and the base (3.0 equiv.).
-
Add the palladium catalyst (0.05 equiv.) and the ligand (0.10 equiv.) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and degassed water to the flask via syringe. The solvent ratio will depend on the specific reactants and should be optimized.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure fluorescently labeled amino acid.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Characterize the photophysical properties by measuring the absorption and emission spectra.
Method 2: Sonogashira Coupling
This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a fluorescent terminal alkyne.[2]
Materials:
-
This compound
-
Fluorescent terminal alkyne (e.g., 5-Ethynyl-2'-deoxyuridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) co-catalyst (e.g., Copper(I) iodide, CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the fluorescent terminal alkyne (1.1 equiv.), the palladium catalyst (0.05 equiv.), and the copper(I) co-catalyst (0.10 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.) to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalysts. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure fluorescently labeled amino acid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Determine the photophysical properties by recording the absorption and emission spectra.
Visualizations
Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for N-Boc-3-Iodo-L-alanine benzyl ester in the Synthesis of Radiolabeled Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Boc-3-Iodo-L-alanine benzyl ester as a precursor in the synthesis of radiolabeled peptides for applications in molecular imaging (SPECT and PET) and other radiotracer studies.
Introduction
The incorporation of radionuclides into peptides is a cornerstone of developing targeted radiopharmaceuticals. While direct radioiodination of tyrosine or histidine residues is a common strategy, it is not always feasible or desirable, as these residues may be part of the peptide's active site or absent altogether. An alternative approach involves the synthesis of a peptide with a non-radioactive iodine atom, which can then be exchanged with a radioisotope of iodine.
This compound is a valuable building block for this purpose.[1] It allows for the site-specific incorporation of an iodine atom into a peptide backbone during solid-phase peptide synthesis (SPPS). The resulting iodinated peptide can then be radiolabeled via a radioiodine exchange reaction. This method offers the advantage of producing a chemically identical labeled and unlabeled peptide, which is crucial for comparative biological studies.
Principle of the Method
The overall workflow involves two main stages:
-
Peptide Synthesis: A peptide containing a 3-iodo-L-alanine residue is synthesized using standard Boc-based solid-phase peptide synthesis (SPPS). This compound is used as one of the amino acid building blocks in the peptide sequence.
-
Radiolabeling: The purified, non-radioactive iodinated peptide is then subjected to a radioiodine exchange reaction. In this step, the stable ¹²⁷I atom on the alanine side chain is replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to produce the desired radiolabeled peptide.[2][3]
Data Presentation
Table 1: Typical Parameters for Boc-Solid Phase Peptide Synthesis (SPPS)
| Parameter | Method/Reagent | Typical Yield/Efficiency |
| Resin Loading | Cesium salt method | 0.4 - 1.0 mmol/g |
| Boc Deprotection | 50% TFA in DCM | >99% |
| Amino Acid Coupling | DCC/HOBt or HBTU/DIEA | >99% |
| Final Peptide Yield (after cleavage and purification) | HF cleavage, RP-HPLC | 10-40% (sequence dependent) |
Table 2: Quantitative Data for Radioiodine Exchange Labeling
| Parameter | Method/Reagent | Reported Value |
| Radiochemical Yield (RCY) | Copper(II)-catalyzed exchange with Na[¹³¹I] | 88% ± 10%[2] |
| Isotopic exchange in acetone with Na[¹²³I] | >95% (for iodo-fatty acids)[4] | |
| Radiochemical Purity | RP-HPLC | >98% |
| Specific Activity | Varies with reaction conditions and amount of precursor | Up to 9.8 Ci/mmol (for ¹²⁵I exchange)[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing 3-Iodo-L-alanine
This protocol describes the manual synthesis of a model peptide using Boc-SPPS on a Merrifield resin. The procedure can be adapted for automated synthesizers.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU
-
1-Hydroxybenzotriazole (HOBt)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Acetonitrile
-
Deionized water
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Prepare the cesium salt of N-Boc-3-Iodo-L-alanine by dissolving it in a suitable solvent and neutralizing it with an aqueous solution of Cs₂CO₃. Lyophilize to obtain the dry salt.
-
Dissolve the dried cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C overnight with agitation.[5]
-
Wash the resin sequentially with DMF, DMF/water, DMF, DCM, and methanol, then dry under vacuum.
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection: Swell the resin in DCM. Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc group.[6] Wash thoroughly with DCM.
-
Neutralization: Wash the resin with DCM, then treat with 10% DIEA in DCM for 5-10 minutes (repeat twice). Wash thoroughly with DCM.[5]
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the resin, followed by DCC (3 equivalents) in DCM. Agitate for 2-4 hours.[5] Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM. Repeat the cycle for each subsequent amino acid.
-
-
Peptide Cleavage and Deprotection:
-
After the final coupling and deprotection steps, dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Work-up and Purification:
-
Wash the resin residue with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final iodinated peptide.
-
Protocol 2: Radioiodine Exchange Labeling of the 3-Iodo-L-alanine Containing Peptide
This protocol is adapted from a copper-catalyzed method used for p-iodo-L-phenylalanine and may require optimization for peptides containing the aliphatic 3-iodo-L-alanine.[2]
Materials:
-
Purified 3-iodo-L-alanine containing peptide
-
Radioiodine solution (e.g., Na[¹²³I] or Na[¹³¹I] in 0.05 M NaOH)
-
Copper(II) sulfate solution
-
Ammonium phosphate buffer
-
L-ascorbic acid
-
Sodium metabisulfite solution
-
Phosphate-buffered saline (PBS)
-
RP-HPLC system with a radioactivity detector
-
Sep-Pak C18 cartridges
Procedure:
-
Preparation:
-
In a shielded vial, add the desired amount of radioiodine solution.
-
Evaporate to dryness under a gentle stream of nitrogen at 90°C.
-
-
Labeling Reaction:
-
To the dried radioiodine, add a solution of the 3-iodo-L-alanine peptide, ammonium phosphate buffer, L-ascorbic acid, and copper(II) sulfate solution.
-
Seal the vial and heat at a high temperature (e.g., 160-170°C) for 60 minutes. (Note: This step requires careful optimization for temperature and time to avoid peptide degradation while achieving efficient exchange).
-
Cool the reaction mixture to room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding sodium metabisulfite solution.
-
Dilute the mixture with water or mobile phase for HPLC.
-
Purify the radiolabeled peptide using RP-HPLC.
-
Alternatively, for initial purification, the reaction mixture can be passed through a pre-conditioned Sep-Pak C18 cartridge. Elute the labeled peptide with an appropriate solvent mixture (e.g., ethanol/PBS).
-
-
Quality Control:
-
Determine the radiochemical purity and yield of the final product using analytical RP-HPLC with in-line UV and radioactivity detectors.
-
Confirm the identity of the radiolabeled peptide by co-elution with the non-radioactive standard.
-
Visualizations
Caption: Workflow for synthesizing a radiolabeled peptide using this compound.
Caption: The radioiodine exchange reaction for labeling the peptide precursor.
References
- 1. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
Navigating a Classic Challenge: Selective Boc Deprotection in the Presence of a Benzyl Ester
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the selective deprotection of a tert-butyloxycarbonyl (Boc) group in the presence of a benzyl (Bn) ester represents a frequent yet critical challenge in multi-step organic synthesis, particularly in peptide and medicinal chemistry. The quasi-orthogonal nature of these two acid-labile protecting groups necessitates carefully controlled conditions to achieve the desired transformation without compromising the integrity of the benzyl ester.[1][2] This document provides a detailed overview of established protocols, quantitative data for comparison, and a step-by-step guide to performing this selective deprotection.
The Principle of Selectivity
The successful selective removal of the Boc group hinges on the significant difference in acid lability between the Boc group and the benzyl ester. The Boc group is readily cleaved under relatively mild acidic conditions, while the benzyl ester requires stronger or more prolonged exposure to acid for cleavage.[1] By carefully selecting the acid, solvent, temperature, and reaction time, a high degree of selectivity can be achieved.
Comparative Summary of Deprotection Protocols
The following table summarizes various reported methods for the selective deprotection of the Boc group while preserving a benzyl ester. This data allows for an informed decision based on the specific substrate and desired reaction parameters.
| Reagent/Method | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 h | >90% | Most common method; concentration (25-50%) and time are critical to avoid Bn ester cleavage.[1] Use of scavengers like triisopropylsilane (TIS) or anisole is recommended to prevent t-butylation side reactions.[3] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane (4M) | Room Temp | 30 min - 4 h | >90% | Often considered milder than TFA, providing better selectivity for acid-sensitive groups.[1][4] |
| Aqueous Phosphoric Acid (85%) | Toluene | 40 - 50 | 3 - 14 h | Good | A milder acidic condition compatible with acid-sensitive functionalities like benzyl esters.[3][5] |
| Oxalyl Chloride/Methanol | Methanol | Room Temp | 1 - 4 h | up to 90% | A very mild, non-traditional acidic method tolerant of acid-labile esters.[3][6] |
| Thermal Deprotection | Toluene or Dioxane/Water | Reflux/150 (Microwave) | Several hours/30 min | Variable | Useful for substrates sensitive to any acid; conditions need to be optimized for each substrate.[3] |
Experimental Protocols
Below are detailed, step-by-step protocols for the most common and reliable methods for selective Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used protocol. Careful monitoring is key to prevent over-reaction and cleavage of the benzyl ester.
Materials:
-
Boc-protected substrate with a benzyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If the substrate contains other nucleophilic groups susceptible to t-butylation, add a scavenger such as triisopropylsilane (TIS) or anisole (1.5-2.0 equiv.).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Once the starting material is consumed, quench the reaction by carefully adding the reaction mixture to a cold, stirred solution of saturated aqueous sodium bicarbonate to neutralize the TFA.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is generally milder than TFA and can offer improved selectivity.
Materials:
-
Boc-protected substrate with a benzyl ester
-
4M HCl in 1,4-Dioxane
-
Anhydrous co-solvent (e.g., DCM or Ethyl Acetate, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of a suitable anhydrous co-solvent like DCM if it is not readily soluble in dioxane.
-
Add the solution of 4M HCl in 1,4-dioxane.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to 4 hours.[4]
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
-
Further purification can be performed if required.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder alternative to traditional strong acids.
Materials:
-
Boc-protected substrate with a benzyl ester
-
Toluene
-
85 wt% Aqueous Phosphoric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv.) in toluene.[5]
-
Add 85 wt% aqueous phosphoric acid.[5]
-
Heat the reaction mixture to 40-50°C and stir vigorously.[3]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 3 to 14 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[3]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Purify as needed.
Visualizing the Workflow and Logic
To aid in the conceptual understanding of the selective deprotection process, the following diagrams illustrate the decision-making workflow and the chemical transformation.
Caption: Workflow for selecting a Boc deprotection method.
Caption: Simplified Boc deprotection reaction pathway.
Troubleshooting
| Problem | Potential Cause | Solution |
| Cleavage of Benzyl Ester | Acidic conditions are too harsh (high concentration, high temperature, or long reaction time). | Switch to a milder acidic reagent (e.g., from TFA to HCl in dioxane or aqueous H3PO4).[3] Lower the reaction temperature and carefully monitor the reaction to stop it as soon as the Boc deprotection is complete.[1][3] |
| Incomplete or Slow Reaction | Insufficient acid strength or concentration; low reaction temperature. | Increase the acid concentration or switch to a slightly stronger, yet selective, acid.[4] Allow the reaction to warm to room temperature if performed at 0°C. Ensure all reagents and solvents are anhydrous, as water can reduce the effective acid concentration.[3] |
| Formation of Side Products (t-butylation) | The tert-butyl cation generated during Boc cleavage alkylates nucleophilic functional groups. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[3] |
By understanding the principles of selectivity and carefully choosing and executing the appropriate protocol, researchers can confidently and efficiently perform Boc deprotection in the presence of a benzyl ester, a crucial step in the synthesis of complex molecules.
References
Application Notes and Protocols for the Purification of N-Boc-3-Iodo-L-alanine benzyl ester by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-iodo-L-alanine benzyl ester is a valuable synthetic intermediate in peptide synthesis and the development of novel pharmaceuticals.[1] The presence of the iodinated side chain allows for further functionalization, making it a key building block for complex molecular architectures.[1] Effective purification of this compound is critical to ensure high purity for subsequent synthetic steps. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The efficiency of the column chromatography purification is summarized in the table below. The data represents a typical purification scenario and may vary based on the initial purity of the crude product and specific experimental conditions.
| Parameter | Value |
| Starting Material | |
| Crude this compound | ~5.0 g |
| Initial Purity (by TLC/¹H NMR) | ~85% |
| Chromatography Conditions | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions (Diameter x Height) | 4 cm x 30 cm |
| Eluent System | Gradient of Ethyl Acetate (EtOAc) in Hexane |
| Purification Outcome | |
| Purified Product Mass | ~4.1 g |
| Yield | ~82% |
| Final Purity (by ¹H NMR/LC-MS) | >98% |
| Melting Point | 78-80 °C |
Experimental Protocols
This section outlines the step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
Rotary evaporator
Procedure
1. Preparation of the Eluent System:
Prepare a stock solution of ethyl acetate and hexane. A common starting point for structurally similar compounds is a 10% ethyl acetate in hexane solution (1:9 v/v EtOAc:Hexane). Prepare several batches of increasing polarity (e.g., 15%, 20%, 25% EtOAc in Hexane) to be used for the gradient elution.
2. Packing the Chromatography Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane). For approximately 5 g of crude product, use about 150-200 g of silica gel.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica has settled, add another thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and concentrate the mixture to dryness using a rotary evaporator. This "dry loading" method often results in better separation.
-
Carefully add the dried silica-adsorbed sample to the top of the prepared column.
-
Gently add the initial eluent to the column, taking care not to disturb the top layer of sand and the sample.
4. Elution and Fraction Collection:
-
Begin the elution with the initial low-polarity solvent system (e.g., 10% EtOAc/Hexane).
-
Collect the eluent in fractions (e.g., 20-25 mL per test tube).
-
Monitor the progress of the separation by TLC. Spot the starting material, the co-spot (starting material and reaction mixture), and the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 20-30% EtOAc/Hexane).
-
Visualize the spots under a UV lamp and/or by staining with ninhydrin (heating is required for Boc-protected amines).[2] The desired product should appear as a single spot.
-
Gradually increase the polarity of the eluent (e.g., to 15%, 20%, and 25% EtOAc in Hexane) to elute the product from the column.
-
Continue collecting fractions and monitoring by TLC until the desired product has completely eluted.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a white to off-white solid.
-
Determine the mass of the purified product and calculate the yield.
-
Confirm the purity of the final product using analytical techniques such as ¹H NMR and LC-MS.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
preventing racemization during N-Boc-3-Iodo-L-alanine benzyl ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-iodo-L-alanine benzyl ester. Our focus is to address common challenges, with a primary emphasis on preventing racemization to ensure the stereochemical integrity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereochemically reliable method for synthesizing this compound?
A1: The most prevalent and reliable method involves a two-step process starting from N-Boc-L-serine benzyl ester.[1] The first step is the activation of the primary hydroxyl group of the serine derivative by converting it into a good leaving group, typically a sulfonate ester like a tosylate or mesylate. The second step is a nucleophilic substitution (SN2) reaction, often a Finkelstein reaction, where an iodide salt (e.g., sodium iodide) displaces the leaving group to yield the desired this compound.[1] This pathway is favored because it proceeds with an inversion of configuration at the β-carbon, and when carried out under appropriate conditions, it minimizes the risk of racemization at the α-carbon.
Q2: What is the primary mechanism of racemization during this synthesis, and how can it be prevented?
A2: Racemization in amino acid derivatives often occurs through the formation of a planar intermediate, which allows for the loss of stereochemistry at the α-carbon. While the SN2 reaction itself does not directly cause racemization at the α-carbon, harsh reaction conditions such as high temperatures or the use of strong, non-hindered bases can promote side reactions that do. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom helps to suppress racemization by sterically hindering unwanted side reactions at the alpha-carbon.[1] To prevent racemization, it is crucial to maintain low reaction temperatures (ideally between 0°C and room temperature), use a suitable solvent like acetone that favors the SN2 mechanism, and avoid strong bases that could abstract the α-proton.
Q3: How critical is the choice of the leaving group on the β-carbon of the serine derivative?
A3: The choice of the leaving group is critical for an efficient SN2 reaction. A good leaving group is essential for the nucleophilic iodide to displace it effectively. Tosylates (-OTs) and mesylates (-OMs) are commonly used because they are excellent leaving groups. The efficiency of the substitution reaction directly impacts the overall yield and purity of the final product. A poor leaving group would require harsher reaction conditions (e.g., higher temperatures or longer reaction times), which in turn would increase the risk of side reactions and potential racemization.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The most reliable method for determining the enantiomeric purity of this compound is through chiral High-Performance Liquid Chromatography (HPLC).[2][3] This technique uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for their quantification.[2][4] Other methods like chiral Gas Chromatography (GC) may also be used, but often require derivatization of the analyte to increase its volatility.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete formation of the sulfonate ester (tosylate/mesylate) | Ensure the use of a slight excess of the sulfonyl chloride and a suitable base (e.g., pyridine, triethylamine) to neutralize the generated HCl. Monitor the reaction by TLC until the starting N-Boc-L-serine benzyl ester is consumed. |
| Inefficient SN2 displacement of the leaving group | Confirm that a good leaving group (e.g., tosylate) was successfully installed. Use a sufficient excess of the iodide salt (e.g., 1.2-1.5 equivalents of NaI). Acetone is a common and effective solvent for this Finkelstein reaction. |
| Decomposition of the product | The iodo-compound can be sensitive to light and prolonged heat. Protect the reaction mixture from light and maintain the recommended temperature. Purify the product promptly after the reaction is complete. |
| Side reactions | The use of high temperatures can lead to elimination reactions, forming the dehydroalanine derivative. Maintain the reaction temperature at or below room temperature. |
Issue 2: Presence of Racemization (Loss of Enantiomeric Purity)
| Potential Cause | Recommended Solution |
| High reaction temperature | The rate of racemization increases with temperature. Conduct both the sulfonylation and the iodination steps at low temperatures (e.g., 0°C to room temperature). |
| Use of a strong, non-hindered base | Strong bases can abstract the α-proton, leading to racemization. If a base is required, use a sterically hindered, non-nucleophilic base. |
| Prolonged reaction times | Extended exposure to reaction conditions can increase the likelihood of racemization. Monitor the reaction progress and work it up as soon as it is complete. |
| Inappropriate solvent choice | Highly polar, aprotic solvents can sometimes facilitate racemization. Acetone is a good choice for the Finkelstein reaction as it promotes the SN2 mechanism. |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Boc-L-serine benzyl ester
This protocol is adapted from the synthesis of the corresponding methyl ester and is expected to proceed with high enantiomeric purity.
Step A: Tosylation of N-Boc-L-serine benzyl ester
-
Dissolve N-Boc-L-serine benzyl ester (1 eq) in anhydrous dichloromethane (CH2Cl2) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq) dissolved in anhydrous CH2Cl2.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-Boc-O-tosyl-L-serine benzyl ester, which can often be used in the next step without further purification.
Step B: Iodination of N-Boc-O-tosyl-L-serine benzyl ester
-
Dissolve the crude N-Boc-O-tosyl-L-serine benzyl ester (1 eq) in acetone.
-
Add sodium iodide (NaI) (1.2-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M sodium thiosulfate (Na2S2O3) solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column, such as an Astec® CHIROBIOTIC® T (teicoplanin-based CSP).[2]
-
Mobile Phase: A typical mobile phase could be a mixture of methanol and water (e.g., 90:10 v/v) with an additive like 20 mM ammonium acetate, adjusted to a suitable pH (e.g., 6.0).[2] The exact conditions may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[2]
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 230 nm).[2]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.[2]
-
Analysis: Inject the sample and analyze the chromatogram for the presence of the undesired D-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Visualizations
Below are diagrams illustrating the key chemical transformation and the logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Suzuki Coupling of N-Boc-3-Iodo-L-alanine benzyl ester
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with N-Boc-3-Iodo-L-alanine benzyl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal yields and purity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Suzuki coupling with this compound?
A1: The success of a Suzuki coupling with this sterically hindered and functionalized substrate hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.[1] The bulky N-Boc and benzyl ester groups near the reaction site can impede the reaction, making standard conditions like those using Pd(PPh₃)₄ potentially ineffective.[1] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) is often crucial to promote the necessary catalytic steps.[1][2][3]
Q2: Why is my reaction yield consistently low?
A2: Low yields can result from several factors. The primary cause is often related to steric hindrance from the substrate, which slows down the key steps of the catalytic cycle.[1][4] Other common reasons include:
-
Inefficient Catalyst System: The chosen catalyst and ligand may not be active enough for this specific substrate.[1][5]
-
Inappropriate Base or Solvent: The base might not be strong enough to activate the boronic acid effectively, or the solvent may not be optimal for solubility and reaction kinetics.[2][6]
-
Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black" or be poisoned by impurities, reducing its activity.[5][7]
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid, dehalogenation of the starting material, or protodeborylation of the boronic acid can consume reactants and lower the yield of the desired product.[7][8]
-
Poorly Degassed Reaction Mixture: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling.[8]
Q3: What are the common side reactions, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling:
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species. To minimize it, ensure your reaction mixture is thoroughly degassed and use a high-quality Pd(0) precatalyst.[8]
-
Protodeborylation: The boronic acid reacts with a proton source (like water or alcohol) to replace the boron group with a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the base is sufficiently strong.[8]
-
Dehalogenation: The iodo-substrate is reduced, replacing the iodine with a hydrogen atom. This can occur if the reaction mixture contains a hydride source.[8]
-
β-Hydride Elimination: While less common with aryl iodides, this can be a problem if the boronic acid partner has β-hydrogens. Using ligands with larger bite angles can sometimes suppress this pathway.[9]
Q4: Can the N-Boc or benzyl ester groups interfere with the reaction?
A4: Yes, while Suzuki couplings are known for their broad functional group tolerance, these groups can present challenges.[10] The steric bulk of both the N-Boc protecting group and the benzyl ester can hinder the approach of the reactants to the palladium center.[4] Furthermore, under harsh basic conditions or elevated temperatures, the ester group could potentially be hydrolyzed, although this is less common with weaker bases like K₂CO₃ or K₃PO₄.[11] It is crucial to select conditions that are mild enough to preserve these functional groups.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. Tetrakis(triphenylphosphine)palladium(0) is known to be oxygen-sensitive.[5] 2. Incorrect Reaction Conditions: The chosen temperature, base, or solvent may be unsuitable for this sterically hindered substrate.[1][5] | 1. Use a more robust, air-stable precatalyst like a Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos) or a pre-formed Pd-NHC complex.[2][5] Ensure all solvents are thoroughly degassed.[5] 2. Screen different conditions. Try a stronger base (e.g., K₃PO₄, Cs₂CO₃), a different solvent (e.g., dioxane, THF, toluene/water mixtures), and consider increasing the temperature.[1][12] |
| Low Yield (<50%) | 1. Suboptimal Ligand/Catalyst: The ligand may not be bulky or electron-rich enough to facilitate the reaction with a hindered substrate.[1][3] 2. Insufficient Base Strength: The base may not be efficiently promoting the transmetalation step.[13] 3. Protodeborylation/Dehalogenation: Side reactions are consuming starting materials.[7][8] | 1. Switch to a Buchwald-type ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][14] These are known to be effective for sterically demanding couplings. 2. Change the base. Move from weaker bases (like K₂CO₃) to stronger ones (like K₃PO₄ or Cs₂CO₃). For very challenging cases, t-BuOK can be effective.[1][2] 3. Use fresh boronic acid and anhydrous solvents. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[12] |
| Multiple Spots on TLC (Besides Starting Materials) | 1. Homocoupling Product: A byproduct from the boronic acid coupling with itself.[8][12] 2. Dehalogenated Starting Material: The iodo-alanine has been reduced.[7] 3. Degradation: The starting material or product may be degrading under the reaction conditions. | 1. Improve degassing. Purge the solvent and reaction vessel thoroughly with an inert gas before adding the catalyst.[12] 2. Re-evaluate the base and solvent. Some bases or solvents can act as hydride sources.[8] 3. Lower the reaction temperature or reduce the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed.[12] |
| Formation of Palladium Black | 1. Catalyst Agglomeration: The active Pd(0) species is unstable and precipitates out of solution.[7] 2. High Temperature: Excessive heat can accelerate catalyst decomposition. | 1. Use a stabilizing ligand. Bulky phosphine or NHC ligands often form more stable palladium complexes that are less prone to agglomeration.[2][14] 2. Reduce the reaction temperature if possible, or consider a more active catalyst system that operates under milder conditions.[15] |
Optimization of Reaction Conditions: Data Summary
The following table summarizes conditions used for Suzuki couplings of substrates with similar challenges (e.g., amino acid derivatives, sterically hindered halides) to guide optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Type | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | 4-Bromobenzothiazole | [10] |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 80 | - | Sterically hindered aryl bromides | [4] |
| Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 60 | ~60-80 | Dipeptide Phenyl Esters | [16] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | Low | Unprotected ortho-bromoanilines | [17] |
| Pd-NHC Complex | - | t-BuOK | Dioxane | 80 | >99 | Sterically hindered aryl bromides | [2] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization will likely be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst and the ligand and add them to the reaction mixture against a positive flow of inert gas. Note: Some catalyst systems are best pre-mixed in a small amount of solvent before addition.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki Coupling Catalytic Cycle
The general mechanism for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The base is crucial for activating the boronic acid for the transmetalation step.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of N-Boc-3-Iodo-L-alanine benzyl ester
Welcome to the technical support center for troubleshooting cross-coupling reactions involving N-Boc-3-iodo-L-alanine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to address common side reactions and provide practical solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The primary side reactions encountered are:
-
Homocoupling: Formation of a dimer of the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling) instead of the desired cross-coupled product.
-
Dehalogenation: Reduction of the iodo group on the alanine derivative to a hydrogen atom, resulting in the formation of N-Boc-L-alanine benzyl ester.
-
Racemization: Loss of stereochemical integrity at the α-carbon of the L-alanine derivative, leading to the formation of the D-enantiomer.
Q2: What factors contribute to racemization and how can it be minimized?
A2: Racemization of the chiral center is a significant concern and is primarily influenced by the basicity of the reaction medium and the temperature.[1] The α-proton of the amino acid derivative can be abstracted under basic conditions, leading to a loss of stereochemistry. To minimize racemization, it is crucial to:
-
Use a weaker or sterically hindered base.
-
Maintain a low reaction temperature.
-
Minimize the reaction time.
Q3: How does the choice of palladium catalyst and ligand affect the outcome of the reaction?
A3: The selection of the palladium source and the ligand is critical in controlling the competition between the desired cross-coupling and undesired side reactions. The ligand can influence the reactivity and stability of the palladium catalyst, affecting rates of oxidative addition, transmetalation, and reductive elimination. For instance, bulky electron-rich phosphine ligands can often promote the desired cross-coupling over side reactions like homocoupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Homocoupling
Symptoms:
-
Major byproduct observed with a mass corresponding to the dimer of the organometallic reagent (e.g., boronic acid).
-
Low consumption of this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Suboptimal Palladium Catalyst/Ligand | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃). Bulky, electron-rich ligands often suppress homocoupling. |
| Inappropriate Base | The choice of base can influence the rate of transmetalation versus homocoupling. Consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Slow Transmetalation | Ensure the organometallic reagent is of high quality. For Suzuki reactions, consider using the corresponding boronic ester for improved stability and reactivity. |
Issue 2: Significant Formation of the Dehalogenated Byproduct
Symptoms:
-
A major byproduct is identified as N-Boc-L-alanine benzyl ester.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of a Hydrogen Source | Ensure anhydrous conditions, as water can sometimes act as a proton source. Some solvents (e.g., alcohols) or bases can also facilitate dehalogenation. |
| Catalyst Decomposition | Catalyst decomposition can lead to palladium hydride species that promote dehalogenation. Ensure the catalyst and ligand are stable under the reaction conditions. |
| Suboptimal Ligand | The ligand can influence the relative rates of reductive elimination (desired) and pathways leading to dehalogenation. Experiment with different ligands. |
| Reaction Temperature Too High | Higher temperatures can sometimes favor dehalogenation. Attempt the reaction at a lower temperature. |
Issue 3: Detection of the Diastereomeric Product (Racemization)
Symptoms:
-
Chiral HPLC or NMR analysis of the purified product shows the presence of the undesired D-enantiomer.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Base is too Strong or Sterically Unhindered | Use a weaker or more sterically hindered base. For example, switch from sodium tert-butoxide to potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA). |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions. |
| Solvent Effects | The polarity of the solvent can influence the rate of racemization. Consider screening different solvents. |
Data Presentation
The following tables provide representative data on the impact of reaction conditions on product distribution in common cross-coupling reactions. The data is compiled based on trends observed for similar substrates.
Table 1: Suzuki-Miyaura Coupling - Effect of Base on Product Distribution
| Entry | Base | Desired Product Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| 1 | K₂CO₃ | 75 | 15 | 5 |
| 2 | K₃PO₄ | 85 | 8 | 4 |
| 3 | Cs₂CO₃ | 82 | 10 | 6 |
| 4 | NaOtBu | 60 | 25 | 10 |
Table 2: Heck Coupling - Effect of Ligand on Product Distribution
| Entry | Ligand | Desired Product Yield (%) | Dehalogenation (%) | Other Byproducts (%) |
| 1 | PPh₃ | 65 | 20 | 15 |
| 2 | P(o-tol)₃ | 78 | 12 | 10 |
| 3 | P(t-Bu)₃ | 85 | 8 | 7 |
Table 3: Minimizing Racemization - Effect of Temperature and Base
| Entry | Base | Temperature (°C) | Desired L-Isomer (%) | Racemized D-Isomer (%) |
| 1 | K₂CO₃ | 80 | 88 | 12 |
| 2 | K₂CO₃ | 25 | 96 | 4 |
| 3 | DIPEA | 25 | 98 | 2 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is optimized for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Anhydrous and degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ under a positive flow of argon.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tol)₃ (0.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous and degassed DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (3.0 equiv)
-
Anhydrous and degassed THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS. Gentle heating (50-60 °C) can be applied if the reaction is sluggish.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing homocoupling side reactions.
Caption: Logical steps to minimize racemization during cross-coupling.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Troubleshooting Low Yields in Sonogashira Reactions with N-Boc-3-Iodo-L-alanine benzyl ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the challenges encountered during the Sonogashira coupling of N-Boc-3-iodo-L-alanine benzyl ester. Below, you will find a comprehensive guide structured in a question-and-answer format to help you troubleshoot low yields and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is resulting in a low yield or failing completely. What are the most critical initial checks?
A2: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction environment.[1] It is crucial to ensure that your palladium catalyst and any copper co-catalyst are active and have not degraded.[1] Furthermore, the reaction is highly sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser-Hay coupling).[1] Therefore, using anhydrous and anaerobic conditions is critical. This includes degassing the solvent and running the entire reaction under an inert atmosphere, such as argon or nitrogen.[1]
Q2: I'm observing a significant amount of a dark precipitate, often referred to as "palladium black." What does this signify and how can it be prevented?
A3: The formation of a black precipitate is a common indication of palladium catalyst decomposition.[2] This aggregation of the palladium into an inactive form can be triggered by several factors, including the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.[2] To mitigate this, it is essential to use high-purity, anhydrous, and degassed solvents and reagents. Maintaining a strictly inert atmosphere throughout the reaction is also crucial.[2]
Q3: Is the copper co-catalyst always necessary, and could it be contributing to my low yield?
A5: While the traditional Sonogashira reaction utilizes a copper(I) salt to facilitate the formation of a copper acetylide intermediate, it is not always essential.[1] In fact, the presence of copper can promote the unwanted side reaction of alkyne homocoupling (Glaser coupling), which consumes your alkyne starting material and reduces the yield of the desired product.[1] Copper-free Sonogashira protocols have been developed and are often preferred, especially when dealing with sensitive substrates or in pharmaceutical applications where copper contamination is a concern.[1]
Q4: How does the steric hindrance of this compound impact the reaction?
A1: The steric bulk around the iodine-bearing carbon in this compound can significantly impede the oxidative addition step of the palladium catalyst.[3] This step is often the rate-limiting step in the catalytic cycle.[3] The bulky Boc and benzyl ester groups can make it difficult for the palladium complex to access the carbon-iodine bond, leading to a sluggish or incomplete reaction.[3] To overcome this, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often beneficial as they can promote the formation of a more reactive, monoligated palladium species.[3]
Troubleshooting Guide
Issue 1: Low to No Product Yield
A systematic approach is crucial when troubleshooting low yields. The following workflow and table summarize key areas to investigate.
Caption: Troubleshooting workflow for low yields.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | Use a fresh batch of the palladium catalyst and copper(I) iodide (if applicable). Ensure proper storage under an inert atmosphere. Pd(0) sources can be sensitive to air.[1] |
| Poor Reagent Quality | Ensure this compound and the alkyne are pure and free from impurities that could poison the catalyst. Purify starting materials if necessary.[1] |
| Presence of Oxygen | Thoroughly degas all solvents and the amine base. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1] |
| Suboptimal Temperature | While many Sonogashira reactions proceed at room temperature, sterically hindered substrates may require heating. Incrementally increase the reaction temperature (e.g., to 40-60 °C) and monitor for product formation versus decomposition. |
| Inappropriate Base | The amine base is crucial for deprotonating the alkyne. Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents). Consider screening different amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) for copper-free conditions.[3] |
| Unsuitable Ligand | For sterically demanding substrates, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than standard phosphine ligands like PPh₃.[3] |
| Incorrect Solvent | The solvent must dissolve all reaction components. Common choices include THF, DMF, and toluene, often used with an amine as a co-solvent. Be aware that some solvents, like DMF, can sometimes inhibit the reaction.[1] |
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of a byproduct derived from the dimerization of the alkyne starting material is a common issue, particularly in copper-catalyzed Sonogashira reactions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | This is a primary promoter of Glaser coupling. Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox and thoroughly degassed reagents and solvents.[1] |
| High Copper(I) Concentration | While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway. Reduce the loading of the Cu(I) salt (e.g., to 1-2 mol%).[3] |
| Slow Cross-Coupling Rate | If the desired Sonogashira reaction is slow due to steric hindrance, the competing homocoupling can become more prominent. Address the slow cross-coupling using the optimization strategies in "Issue 1".[3] |
| Inherent Alkyne Reactivity | Some terminal alkynes are inherently more prone to homocoupling. The most effective solution is to switch to a copper-free Sonogashira protocol.[1][3] |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction components on the yield of Sonogashira reactions with substrates analogous to this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (5) | - | Et₃N | THF | 25 | 12 | Low-Moderate |
| Pd(PPh₃)₄ (5) | - | Et₃N | THF | 25 | 12 | Moderate |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Et₃N | Toluene | 50 | 6 | Good-Excellent |
| Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Dioxane | 80 | 4 | Excellent |
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N (3) | THF | 25 | 12 | Moderate |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH (3) | Toluene | 40 | 8 | Good |
| Pd(OAc)₂ / XPhos | K₂CO₃ (2) | Dioxane | 80 | 4 | Excellent |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ (2) | DMF | 60 | 6 | Good |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for 10-15 minutes at room temperature.
-
Add a solution of this compound in the reaction solvent.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Simplified Sonogashira catalytic cycles.
References
challenges with the stability of N-Boc-3-Iodo-L-alanine benzyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of N-Boc-3-Iodo-L-alanine benzyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Both acidic and basic conditions can promote degradation. Acidic conditions can lead to the removal of the N-Boc protecting group, while basic conditions can cause hydrolysis of the benzyl ester and β-elimination of the iodo group.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally preferred for storage.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways, including hydrolysis, elimination, and decomposition of the Boc group.[1][2]
-
Light: Iodinated organic compounds can be sensitive to light, which can induce photodegradation through cleavage of the carbon-iodine bond.[3][4]
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2:
-
Solid Form: For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.[3][5][6] Some suppliers suggest storage at 2-8°C for shorter periods.[7]
-
In Solution: If solutions must be prepared in advance, it is advisable to use a dry, aprotic solvent (e.g., anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)) and store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[8][9] Solutions should be prepared fresh whenever possible to minimize degradation.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound include:
-
Hydrolysis of the Benzyl Ester: This can occur under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Deprotection of the N-Boc Group: The tert-butoxycarbonyl (Boc) group is labile to acidic conditions, resulting in the free amine.[10][]
-
β-Elimination of the Iodo Group: The presence of a hydrogen on the α-carbon and the iodine on the β-carbon makes the compound susceptible to β-elimination, especially under basic conditions, to form a dehydroalanine derivative.[6][12]
-
Photodegradation: The carbon-iodine bond can be cleaved by exposure to light, particularly UV light, leading to the formation of radical species.[3][4]
Troubleshooting Guides
Issue 1: Unexpected loss of the N-Boc protecting group during my experiment.
| Potential Cause | Recommended Solution |
| Acidic Conditions: The reaction or storage solution is acidic. The Boc group is known to be cleaved by acid.[10][] | - Ensure all solvents and reagents are neutral or basic. - If acidic conditions are necessary for your reaction, consider using a more acid-stable amino protecting group. - Buffer the solution to a neutral pH if compatible with your experimental setup. |
| Prolonged Storage in Protic Solvents: Some protic solvents can facilitate slow hydrolysis of the Boc group over time. | - Prepare solutions fresh whenever possible. - If storage is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C).[8][9] |
| High Temperatures: Elevated temperatures can lead to the thermal cleavage of the Boc group.[1][2] | - Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. - Avoid unnecessary heating of the compound in solution. |
Issue 2: My compound is degrading, and I suspect hydrolysis of the benzyl ester.
| Potential Cause | Recommended Solution |
| Presence of Water: Traces of water in the solvent can lead to hydrolysis, especially in the presence of acid or base catalysts. | - Use anhydrous solvents for all solutions. - Dry all glassware thoroughly before use. |
| Basic Conditions: The reaction is being carried out at a high pH. | - Adjust the pH to neutral or slightly acidic if your reaction permits. - If basic conditions are required, minimize the reaction time and temperature. |
| Acidic Conditions: Strong acidic conditions can also catalyze ester hydrolysis. | - Use the mildest acidic conditions possible. - Consider alternative protecting groups for the carboxylic acid if strong acid is required. |
Issue 3: Formation of an unexpected unsaturated compound in my reaction mixture.
| Potential Cause | Recommended Solution |
| β-Elimination of Iodine: The presence of a base in your reaction mixture is likely promoting the elimination of HI to form an alkene (dehydroalanine derivative).[6][12] | - Avoid basic conditions where possible. - If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low temperature. - Reduce the reaction time as much as possible. |
| Photodegradation followed by Elimination: Light exposure can initiate radical reactions that may lead to elimination.[3][4] | - Protect the reaction from light by using amber vials or wrapping the reaction vessel in aluminum foil. - Work in a dimly lit environment. |
Stability Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide a qualitative summary based on the known reactivity of its functional groups and data from related compounds.
Table 1: Qualitative Stability in Different Solvents at Room Temperature
| Solvent | Stability | Comments |
| Dichloromethane (DCM) (Anhydrous) | Good | A common solvent for short-term handling. |
| Chloroform (Anhydrous) | Good | Similar to DCM. |
| Tetrahydrofuran (THF) (Anhydrous) | Good | Ensure it is peroxide-free. |
| Acetonitrile (ACN) (Anhydrous) | Good | Suitable for many applications. |
| Dimethylformamide (DMF) (Anhydrous) | Fair | Can contain basic impurities (amines) that may cause degradation over time. Use high-purity, anhydrous DMF. |
| Methanol (MeOH) | Poor | Protic nature can lead to solvolysis and other degradation pathways. |
| Water | Very Poor | Promotes hydrolysis of both the ester and the Boc group. |
Table 2: Stability under Different pH Conditions
| pH Range | Stability | Primary Degradation Pathways |
| < 4 (Acidic) | Poor | Cleavage of the N-Boc group.[10][] |
| 4 - 6 (Slightly Acidic) | Fair | Slow hydrolysis of the benzyl ester may occur over time. |
| 6 - 7 (Neutral) | Good | Optimal pH range for short-term stability in solution. |
| > 8 (Basic) | Poor | β-elimination of iodide and hydrolysis of the benzyl ester.[6][12] |
Table 3: Influence of Temperature and Light
| Condition | Stability | Primary Concerns |
| -80°C (in aprotic solvent) | Excellent | Recommended for long-term storage of solutions.[9] |
| -20°C (in aprotic solvent) | Good | Suitable for short to medium-term storage.[3][5][6] |
| 0 - 4°C (in aprotic solvent) | Fair | For temporary storage during experimental procedures. |
| Room Temperature | Poor | Increased rate of all degradation pathways. |
| > 40°C | Very Poor | Significant and rapid degradation is expected.[1][2] |
| Exposure to UV/Visible Light | Poor | Photodegradation via C-I bond cleavage.[3][4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general method to quantify the degradation of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of desired pH (ensure compatibility with the compound)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Stability Study Setup:
-
For each condition to be tested (e.g., different pH, solvent, temperature), dilute the stock solution to a final concentration (e.g., 0.1 mg/mL) in the respective test solution.
-
For photostability studies, expose a set of samples to a controlled light source (e.g., a UV lamp or a photostability chamber) while keeping a control set in the dark.
-
For thermal stability studies, incubate samples at the desired temperatures.
4. HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quench any ongoing reaction if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Identify and integrate the peak corresponding to the intact this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 10. benchchem.com [benchchem.com]
- 12. Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in N-Boc-3-Iodo-L-alanine Benzyl Ester Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in removing residual palladium from reactions involving N-Boc-3-Iodo-L-alanine benzyl ester. Palladium-catalyzed cross-coupling reactions are pivotal in synthesizing novel amino acid derivatives from this versatile building block.[1] However, effective removal of the palladium catalyst post-reaction is critical to prevent interference with downstream applications and to meet regulatory standards for active pharmaceutical ingredients (APIs).[2]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my this compound reaction product?
A1: Residual palladium can be toxic and is strictly regulated in pharmaceutical compounds by agencies like the FDA.[3] Furthermore, it can catalyze unwanted side reactions in subsequent synthetic steps or interfere with biological assays, leading to unreliable results.
Q2: What are the common forms of palladium residue I might encounter in my reaction mixture?
A2: Palladium can exist in various forms post-reaction, including heterogeneous Pd(0) (black precipitate), soluble Pd(0) or Pd(II) complexes with ligands, and colloidal palladium. The form of the palladium will influence the most effective removal strategy.
Q3: Which palladium removal method is most suitable for my this compound product?
A3: The optimal method depends on the nature of the palladium residue, the scale of your reaction, and the required purity of your final compound. A decision-making workflow is provided below to guide your selection. Generally, a combination of methods, such as filtration followed by scavenging, is often most effective.[4]
Q4: Can the N-Boc or benzyl ester protecting groups be compromised during palladium removal?
A4: The N-Boc group is sensitive to strong acids, and the benzyl ester can be cleaved by hydrogenolysis. The palladium removal methods described here are generally mild and should not affect these protecting groups. However, it is crucial to control the pH and avoid harsh reagents.
Q5: How can I quantify the amount of residual palladium in my product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive method for quantifying trace levels of palladium in pharmaceutical samples.[5][6][7][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the palladium removal process.
| Problem | Possible Causes | Solutions |
| Palladium black is visible, but filtration does not remove all the color. | 1. Colloidal palladium particles are passing through the filter. 2. Some palladium has re-oxidized and is soluble. | 1. Use a finer filter medium (e.g., a 0.45 µm PTFE filter). 2. Pack a thicker Celite® pad (2-3 cm) and ensure it is well-settled before filtration.[2] 3. Treat the solution with activated carbon before filtering through Celite®.[9] |
| After using a scavenger, residual palladium levels are still high. | 1. Incorrect scavenger choice for the palladium species. 2. Insufficient amount of scavenger or inadequate reaction time. 3. Poor mixing of the scavenger with the reaction mixture. | 1. Screen a panel of scavengers (e.g., thiol-based, amine-based) to find the most effective one for your system.[2] 2. Increase the equivalents of the scavenger (typically 4-10 eq. relative to palladium) and/or extend the stirring time.[10] 3. Ensure vigorous stirring to maintain the scavenger in suspension. |
| Low recovery of my product after purification. | 1. Product adsorption onto the purification medium (e.g., silica gel, activated carbon, scavenger). 2. Product precipitation along with the palladium species. | 1. Thoroughly wash the purification medium with a suitable solvent after filtration to recover adsorbed product.[2] 2. If using chromatography, ensure the chosen solvent system provides good solubility for your product. 3. If using activated carbon, be aware that it can adsorb organic molecules. Use the minimum amount necessary and wash thoroughly.[11] |
| My final product is discolored (yellow or brown). | 1. Residual palladium complexes. 2. Degradation of the product or impurities. | 1. Employ a combination of purification methods (e.g., scavenging followed by silica gel chromatography). 2. Ensure your product is stable under the purification conditions (e.g., avoid high temperatures if the product is thermally sensitive). |
Data on Palladium Removal Efficiency
The efficiency of palladium removal is highly dependent on the specific reaction conditions, the catalyst system used, and the purification method. The following table summarizes representative data from various studies to provide a general benchmark.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Substrate/Reaction Context | Reference |
| Column Chromatography | ~5000 | < 100 | > 98% | Suzuki-Miyaura and Buchwald-Hartwig products | [4][6] |
| Scavenging Resin (post-chromatography) | - | < 50 | - | Suzuki-Miyaura and Buchwald-Hartwig products | [4] |
| Activated Carbon | 80 - 100 | < 10 | > 87.5% | Pharmaceutical intermediate | [12] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3% | Suzuki cross-coupling product | [13] |
| Smopex® Scavenger | - | ppb levels | High | General process streams | [14] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®
This method is effective for removing insoluble palladium black.
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a solvent such as ethyl acetate or dichloromethane to reduce viscosity.[15]
-
Celite® Pad Preparation: Prepare a filtration setup with a Büchner or sintered glass funnel. Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®. Gently tap the funnel to create a level, compact bed. Pre-wet the Celite® pad with the solvent used for dilution.[2][9]
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply gentle vacuum to draw the solution through the filter.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[15]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
This method is effective for removing soluble palladium species.
-
Scavenger Selection: Choose a scavenger that is effective for the suspected palladium species in your reaction. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).
-
Addition of Scavenger: To the crude reaction mixture (after initial filtration of any solids, if necessary), add the solid-supported scavenger. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[10][13]
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Longer times or gentle heating may be necessary for more challenging cases, provided the product is stable.[10]
-
Filtration: Remove the scavenger by filtration through a fritted funnel or a plug of cotton.
-
Washing and Concentration: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
Protocol 3: Purification by Silica Gel Column Chromatography
This is a general protocol for the purification of N-Boc protected amino acid esters and is effective at removing polar palladium complexes.
-
Preliminary TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC) that provides good separation of your product from impurities. A common mobile phase for compounds like this compound is a gradient of ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. The amount of silica gel should be 50-100 times the weight of the crude material.[16]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arborassays.com [arborassays.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. velocityscientific.com.au [velocityscientific.com.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Selective Boc Deprotection in the Presence of a Benzyl Ester
Welcome to the technical support center for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from nitrogen atoms without cleaving a benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Is it possible to selectively remove a Boc group without affecting a benzyl ester?
A1: Yes, the selective deprotection of a Boc group in the presence of a benzyl ester is a common and generally successful strategy in organic synthesis. This is often referred to as a "quasi-orthogonal" protecting group strategy.[1] While both groups are susceptible to acid, the Boc group is significantly more labile to milder acidic conditions, under which the benzyl ester is generally stable.[1]
Q2: What are the standard reagents for selective Boc deprotection in the presence of a benzyl ester?
A2: The most common and effective reagents for this transformation are:
-
Trifluoroacetic acid (TFA): Typically used in a 25-50% solution in a solvent like dichloromethane (DCM). This method is rapid, often reaching completion within 30 minutes to 2 hours at room temperature.[1]
-
Hydrogen chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane or a saturated solution in ethyl acetate are standard choices.[1][2] These conditions are often considered milder than TFA and can offer better selectivity.[1]
Q3: Can the benzyl ester be cleaved during Boc deprotection?
A3: While generally stable under standard Boc deprotection conditions, some cleavage of the benzyl ester can occur.[1][2] This is more likely with prolonged reaction times, higher acid concentrations, or elevated temperatures.[1] If significant cleavage is observed, it is advisable to reduce the reaction time, lower the temperature, or switch to a milder reagent system.[1]
Q4: What are common side reactions, and how can they be minimized?
A4: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the Boc cleavage.[1][3] To prevent this, scavengers such as anisole, thioanisole, or triethylsilane (TES) are often added to the reaction mixture to trap the carbocation.[1][4] Another potential side reaction, particularly when using TFA, is the trifluoroacetylation of the newly formed amine, which can be minimized by careful work-up procedures.[1]
Q5: Are there milder, non-traditional methods for this deprotection?
A5: Yes, for substrates that are particularly sensitive to acidic conditions, several milder alternatives have been developed. These include:
-
Aqueous phosphoric acid: An environmentally friendly option that has shown good selectivity.[4]
-
Oxalyl chloride in methanol: This system is reported to be very mild and tolerant of acid-labile esters.[4][5][6]
-
Lewis acids: Reagents like aluminum chloride (AlCl₃) can facilitate selective Boc deprotection under mild conditions.[7]
-
Thermal deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without an acid catalyst, though this may require high temperatures and risks other side reactions like racemization.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration or equivalents.[1][2] 2. Short reaction time.[1][2] 3. Low reaction temperature.[1][2] 4. Poor quality of reagents (e.g., presence of moisture).[2] | 1. Increase the acid concentration (e.g., from 25% to 50% TFA in DCM).[1][2] 2. Extend the reaction time, monitoring progress by TLC or LC-MS.[1] 3. Ensure the reaction is run at room temperature, as lower temperatures can slow the reaction.[1] 4. Use fresh, anhydrous reagents and solvents.[1] |
| Significant Cleavage of Benzyl Ester | 1. Reaction time is too long.[1] 2. Acid concentration is too high.[1] 3. Reaction temperature is elevated.[1] | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] 2. Reduce the acid concentration or switch to a milder reagent (e.g., 4M HCl in dioxane instead of 50% TFA in DCM).[1] 3. Perform the reaction at 0 °C or room temperature.[1] |
| Formation of Side Products (e.g., t-butylated species) | 1. Presence of nucleophilic functional groups in the substrate.[3] 2. Absence of a scavenger.[1] | 1. Add a scavenger such as triethylsilane (TES), anisole, or thioanisole (1.5-2.0 equivalents) to the reaction mixture to trap the tert-butyl cation.[1][4] |
Data Presentation: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Concentration/Equivalents | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 0 to Room Temp | 30 min - 2 h | Fast and effective; may cause some benzyl ester cleavage with prolonged reaction times.[1] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M Solution (5-10 equiv.) | 0 to Room Temp | 30 min - 4 h | Generally milder than TFA, often providing better selectivity.[1][2] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | Saturated Solution | 0 to Room Temp | 1 - 4 h | A milder alternative to TFA.[2] |
| Aqueous Phosphoric Acid | Toluene | 85% aqueous solution | 40-50 | 3 - 14 h | A greener and milder alternative, but may require longer reaction times and heating.[4] |
| Oxalyl Chloride | Methanol | 3.0 equivalents | Room Temp | 1 - 4 h | A very mild method suitable for acid-sensitive substrates.[4][5][6] |
Experimental Protocols
Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Scavenger Addition (Recommended): Add a scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents), to the solution.[1]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene or dichloromethane multiple times.[2] The resulting product is the TFA salt of the amine. If the free amine is required, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate until the aqueous layer is neutral or slightly basic.[2] Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the deprotected product.[2]
Method 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve the Boc-protected compound (1 equivalent) in a minimal amount of a suitable co-solvent like DCM if necessary.
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[1]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the amine. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]
Visualizations
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
minimizing homo-coupling in N-Boc-3-Iodo-L-alanine benzyl ester reactions
Welcome to the technical support resource for researchers utilizing N-Boc-3-Iodo-L-alanine benzyl ester in cross-coupling reactions. This guide is designed to help you troubleshoot and minimize the formation of undesired homo-coupling byproducts, ensuring higher yields and purity of your target molecules.
Troubleshooting Guide
This section addresses specific issues encountered during experiments, providing potential causes and recommended solutions.
Question 1: I am observing a significant dimeric byproduct of my this compound in a Suzuki-Miyaura reaction. What is the likely cause and how can I fix it?
Answer: The formation of a biaryl dimer from your iodo-alanine starting material is a classic case of homo-coupling. This side reaction can be particularly prevalent when the desired cross-coupling process is slow or inefficient.
-
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then participate in a catalytic cycle that leads to the homo-coupling of organoboron reagents.[2][3] Even small amounts of oxygen, such as the 3.3 ppm that can lead to 0.18% homo-coupling, can be problematic.[1]
-
Catalyst System: An inefficient catalyst or ligand system may result in a slow transmetalation step, allowing side reactions like homo-coupling to become more competitive.
-
High Temperature: Elevated temperatures can sometimes accelerate the rate of homo-coupling more than the desired cross-coupling reaction.
-
-
Recommended Solutions:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly degassed. A subsurface sparge with an inert gas like nitrogen or argon is highly effective.[1][3] Standard vacuum/argon backfill cycles may not be sufficient, as up to 6-8% v/v of oxygen can remain in the reactor headspace.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the homo-coupling pathway.[1][3]
-
Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands promote the desired reductive elimination step and their steric bulk can hinder the formation of intermediates that lead to homo-coupling.[4][5]
-
Question 2: In my Sonogashira coupling, I'm getting more of the alkyne-alkyne dimer (Glaser coupling) than my desired product. What's going wrong?
Answer: The formation of an alkyne dimer is known as Glaser or Hay coupling, a common and often significant side reaction in Sonogashira couplings.[6]
-
Primary Causes:
-
Oxygen: The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, is readily oxidized in the presence of oxygen, which then promotes the oxidative homo-coupling of the terminal alkyne.[6][7]
-
High Catalyst Concentration: High concentrations of the palladium catalyst and copper co-catalyst can sometimes increase the rate of homo-coupling.[6][8]
-
-
Recommended Solutions:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without the copper co-catalyst.[7][9] These protocols may require specific ligands or slightly different reaction conditions to achieve high efficiency.[7]
-
Inert Atmosphere: If using a copper co-catalyst is necessary, maintaining a strictly inert atmosphere is crucial.[7][9] Degas all solvents and reagents thoroughly.
-
Use a Diluted Hydrogen Atmosphere: It has been shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce alkyne homo-coupling to as low as 2%.[6][8]
-
Question 3: My reaction mixture turned black, and the yield is very low. What does this indicate?
Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[7]
-
Primary Causes:
-
Impurities: Impurities in reagents or solvents can poison and destabilize the catalyst.
-
Inappropriate Solvent or Temperature: Certain solvents, with some anecdotal evidence pointing towards THF, might promote the formation of palladium black under specific conditions.[7][10] High temperatures can also accelerate catalyst decomposition.
-
Ligand Dissociation: If the ligand does not bind strongly enough to the palladium center, the unprotected metal can agglomerate and precipitate.
-
-
Recommended Solutions:
-
Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous where necessary.[7]
-
Select a Stable Catalyst/Ligand System: Use robust ligands that stabilize the palladium center throughout the catalytic cycle. Bulky, electron-donating ligands are often effective.[4][11]
-
Optimize Reaction Conditions: Screen different solvents and consider lowering the reaction temperature to find conditions that maintain catalyst stability.
-
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of cross-coupling reactions? A1: Homo-coupling is an undesired side reaction where two identical molecules couple together. For example, in a reaction intended to couple R¹-X with R²-M, homo-coupling would result in the formation of R¹-R¹ and/or R²-R². This reduces the yield of the desired cross-coupled product, R¹-R².[12]
Q2: Why is this compound particularly reactive in these couplings? A2: The reactivity of the organic halide in palladium-catalyzed cross-coupling reactions follows the trend: I > OTf > Br > Cl.[7][13] As an iodo-derivative, this compound has a highly reactive C-I bond. This facilitates a rapid oxidative addition step, which is the first step in the catalytic cycle. This high reactivity is beneficial but requires that the subsequent steps (transmetalation and reductive elimination) are also efficient to prevent the catalyst from being diverted into side-reaction pathways.
Q3: What are the best practices for setting up a cross-coupling reaction to minimize homo-coupling from the start? A3: To set your reaction up for success, always:
-
Use fresh, high-purity reagents and anhydrous solvents.[7]
-
Rigorously degas all solvents and the reaction vessel to remove oxygen. Subsurface sparging with an inert gas is recommended.[1][3]
-
Select a palladium catalyst and ligand system known for high stability and efficiency. Bulky, electron-rich ligands are often a good starting point.[4]
-
Optimize reaction parameters such as temperature, base, and concentration, as these can significantly influence the reaction outcome.[14]
Q4: How can I detect and quantify homo-coupling byproducts? A4: The most common analytical techniques for detecting and quantifying homo-coupling byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) for initial detection and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) if the products are volatile, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, often using an internal standard.
Quantitative Data Summary
Optimizing reaction parameters is crucial for minimizing homo-coupling. The following tables provide a summary of how different components can affect the reaction outcome.
Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling
| Ligand Type | Typical Characteristics | Impact on Homo-coupling | Reference |
|---|---|---|---|
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | Can be less effective at preventing homo-coupling, especially with challenging substrates. | [14] |
| Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) | Sterically demanding, strongly electron-donating | Highly effective at minimizing homo-coupling by promoting rapid reductive elimination.[4][11] | [4] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Very effective at stabilizing the catalyst and preventing side reactions, including homo-coupling.[4] |[4] |
Table 2: Influence of Reaction Conditions on Homo-Coupling
| Parameter | Condition | Effect on Homo-Coupling | Rationale / Reference |
|---|---|---|---|
| Atmosphere | Presence of Air/Oxygen | Increases | Promotes Pd(0) oxidation to Pd(II) and/or Glaser coupling.[1][9] |
| Inert (N₂ or Ar) with sparging | Decreases | Minimizes oxygen-mediated side reactions.[1][3] | |
| Temperature | Too High | Can Increase | May accelerate decomposition or side reactions faster than the desired coupling. |
| Optimal (often RT to moderate heat) | Minimizes | Balances reaction rate with catalyst stability.[7] | |
| Base | Weak or Inappropriate Base | Can Increase | A slow transmetalation step allows more time for side reactions. Base choice is substrate-dependent and may require screening.[4] |
| Optimal Base | Minimizes | Facilitates efficient transmetalation, pushing the catalytic cycle forward.[4] | |
| Co-Catalyst (Sonogashira) | Copper(I) salts | Can Increase (Glaser coupling) | The presence of Cu(I) and O₂ leads to alkyne dimerization.[9] |
| | Copper-Free | Eliminates Glaser coupling | Avoids the primary pathway for alkyne homo-coupling.[7][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homo-Coupling
This protocol is a general guideline. Specific amounts and conditions should be optimized for your particular substrates.
-
Reagent Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.) to an oven-dried reaction flask equipped with a stir bar.
-
Solvent Degassing: Add the chosen solvent (e.g., dioxane, toluene, or DMF/water mixture). Degas the mixture thoroughly for 15-30 minutes by bubbling argon or nitrogen gas through the solution via a long needle (subsurface sparging).[1][3]
-
Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) to the reaction mixture. If using a pre-catalyst like Pd(OAc)₂, the ligand loading should be adjusted accordingly.
-
Reaction: Heat the reaction to the optimized temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent Glaser coupling.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 equiv.) and a suitable base (e.g., triethylamine or diisopropylamine, 2-4 equiv., often used as solvent or co-solvent).[7]
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jmcct.com [jmcct.com]
purification strategies for difficult-to-separate N-Boc-3-Iodo-L-alanine benzyl ester derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-3-iodo-L-alanine benzyl ester and its derivatives. Below you will find detailed experimental protocols, data tables for easy comparison of purification parameters, and visualizations to guide your experimental workflow.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: The crude product is an oil and does not solidify.
-
Question: My this compound is a viscous oil after work-up and solvent removal. How can I induce crystallization or solidify the product for easier handling and purification?
-
Answer: "Oiling out" is a common issue with many Boc-protected amino acid derivatives. Here are several strategies to induce solidification:
-
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble can induce precipitation. Good solvents to try are n-hexane, diethyl ether, or cyclohexane. The process of scratching the inside of the flask with a glass rod at the solvent-oil interface can initiate crystallization.
-
Seeding: If a small amount of crystalline material is available, adding a "seed crystal" to the oil can initiate crystallization.
-
Solvent Evaporation from a Non-polar Solvent: Dissolve the oil in a minimal amount of a solvent in which it is soluble but that can be easily evaporated (e.g., diethyl ether), and then add a non-polar anti-solvent like hexane until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen.
-
Lyophilization: If the compound is soluble in a solvent that can be frozen (like 1,4-dioxane), freeze-drying can sometimes yield a solid powder.
-
Issue 2: Poor separation of the product from starting materials during column chromatography.
-
Question: I am having difficulty separating the desired this compound from the starting N-Boc-L-serine benzyl ester (or its tosylate/mesylate precursor) using flash chromatography. What conditions can I use to improve separation?
-
Answer: The polarity of the starting material, intermediate, and product can be very similar. Here are some suggestions to improve separation:
-
Solvent System Optimization: A shallow gradient of ethyl acetate in hexane is a good starting point. For N-Boc-3-iodo-L-alanine methyl ester, a related compound, purification has been achieved using a gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate (e.g., 5%) and increase it slowly (e.g., to 30% over 20-30 column volumes).
-
Use of a Different Solvent System: Consider using a dichloromethane/methanol solvent system. The high polarity of methanol can help to differentiate between the hydroxyl-containing starting material and the iodinated product.
-
High-Performance Flash Chromatography (HPFC): Utilizing smaller particle size silica gel in HPFC systems can provide higher resolution.
-
Issue 3: Broad or tailing peaks in preparative HPLC.
-
Question: My product peak is broad and shows significant tailing during preparative HPLC purification. What could be the cause and how can I improve the peak shape?
-
Answer: Poor peak shape in reverse-phase HPLC for Boc-protected amino acids is often due to a few common factors:
-
Secondary Interactions: The free silanol groups on the silica-based C18 column can interact with the polar parts of your molecule, leading to tailing. Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in both mobile phases (e.g., 0.1% TFA in both water and acetonitrile).
-
Compound Aggregation: The hydrophobic nature of the Boc and benzyl groups can cause the molecule to aggregate, leading to peak broadening. Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can help to disrupt these aggregates.
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample load.
-
Issue 4: Presence of unexpected peaks in the chromatogram.
-
Question: My chromatogram shows several unexpected peaks. What are the likely impurities from the synthesis of this compound?
-
Answer: The synthesis of this compound typically proceeds from N-Boc-L-serine benzyl ester.[1] Potential impurities include:
-
Unreacted Starting Material: N-Boc-L-serine benzyl ester.
-
Activated Intermediate: The tosylate or mesylate of N-Boc-L-serine benzyl ester if this is the synthetic route.
-
Elimination Side-product: N-Boc-dehydroalanine benzyl ester, which can form under basic conditions.
-
Racemized Product: The D-enantiomer of this compound. Careful control of reaction temperatures is necessary to minimize racemization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a flash chromatography solvent system?
A1: For a starting point, a gradient of ethyl acetate in hexanes is recommended. Based on protocols for similar compounds, a gradient of 10% to 40% ethyl acetate in hexanes should provide good separation on a silica gel column.
Q2: What are the recommended conditions for preparative HPLC purification?
A2: A reverse-phase C18 column is a good choice. A common mobile phase system is water/acetonitrile with 0.1% TFA. A good starting gradient is a linear gradient of 20% to 80% acetonitrile over 40 minutes.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by analytical HPLC, ideally with a different gradient or column than the preparative method.
Q4: My purified product is still an oil. How should I store it?
A4: If the product is an oil, it should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (-20 °C is recommended) to prevent degradation.[2] Traces of residual solvent can be removed by drying under high vacuum.
Data Presentation
The following tables summarize starting conditions for common purification techniques. Note that these are starting points and may require optimization for your specific crude material.
Table 1: Flash Chromatography Starting Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes / Ethyl Acetate |
| Gradient | 10% to 40% Ethyl Acetate over 20-30 column volumes |
| Detection | UV at 254 nm or staining with permanganate solution |
Table 2: Preparative HPLC Starting Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 or 10 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20% to 80% B over 40 minutes |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 20 mm ID column) |
| Detection | UV at 220 nm and 254 nm |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Dry pack the column with silica gel or pack as a slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Dry load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity according to the optimized gradient.
-
Fraction Collection: Collect fractions and monitor by TLC (e.g., using a 20% ethyl acetate in hexanes as the mobile phase and visualizing with UV light and potassium permanganate stain).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Preparative HPLC
-
Mobile Phase Preparation: Prepare mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA). Degas both solutions.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample and begin the gradient elution. Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified product.
Protocol 3: Crystallization of Oily Product
-
Solvent Removal: Ensure the crude product is free of high-boiling solvents by drying under high vacuum, possibly with gentle heating (e.g., 40 °C).
-
Trituration: Add a small volume of a non-polar solvent like n-hexane to the oil. Vigorously stir the mixture with a spatula or glass rod, scratching the inside of the flask. The oil may slowly transform into a solid precipitate.
-
Pulping: If solidification occurs, add more of the non-polar solvent and continue stirring for a period of time (e.g., 1-2 hours) to break up the solid and wash away soluble impurities.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for poor separation in column chromatography.
References
impact of solvent choice on N-Boc-3-Iodo-L-alanine benzyl ester coupling efficiency
Welcome to the technical support center for N-Boc-3-Iodo-L-alanine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions involving this specialized amino acid derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on the impact of solvent choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the coupling efficiency of this compound?
A1: The solvent plays a critical role in peptide coupling reactions by:
-
Solubilizing Reactants: Ensuring that this compound, the amine component, coupling reagents, and additives are fully dissolved to allow for a homogeneous reaction mixture.
-
Influencing Reaction Rate: The polarity of the solvent can affect the rate of the coupling reaction. Polar aprotic solvents are generally preferred as they can stabilize charged intermediates formed during the activation of the carboxylic acid.
-
Minimizing Side Reactions: A suitable solvent can help to suppress side reactions such as racemization. For instance, less polar solvents may be considered to reduce the rate of racemization.[1]
Q2: Which solvents are most commonly used for coupling reactions with this compound?
A2: While specific literature on this compound is limited, by analogy to other Boc-protected amino acids, the most common solvents are polar aprotic solvents. These include:
-
Dimethylformamide (DMF): A highly polar solvent that is excellent for solubilizing most reactants and is widely used in peptide synthesis.[2]
-
Dichloromethane (DCM): A less polar solvent than DMF, which can be beneficial for minimizing racemization.[1] It is often used with coupling reagents like DCC.
-
Acetonitrile (ACN): Another polar aprotic solvent that can be a suitable choice.
-
Tetrahydrofuran (THF): A less polar ether-based solvent that can also be employed.
The choice of solvent may also be influenced by the specific coupling reagent being used.
Q3: How does solvent polarity impact the coupling reaction?
A3: Solvent polarity can have a significant effect on the reaction. Highly polar solvents like DMF can enhance the rate of the desired coupling reaction by stabilizing the charged intermediates. However, they can also promote side reactions like racemization by stabilizing the formation of the oxazolone intermediate.[1] A careful balance must be struck, and the ideal solvent may depend on the specific substrates and coupling reagents.
Q4: Are there any known side reactions involving the iodine atom of this compound during coupling?
A4: The iodine atom on the β-carbon is a reactive site that can participate in various metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Sonogashira couplings.[3] While these are often desired transformations, it is important to be aware that certain coupling conditions, particularly those involving palladium or other transition metal catalysts, could potentially lead to unintended side reactions. However, under standard amide bond forming conditions, the iodo group is generally stable.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
Low Coupling Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Ensure all reactants are fully dissolved before proceeding with the reaction. - Consider switching to a more polar solvent like DMF or a solvent mixture. |
| Inefficient Activation | - Switch to a more potent coupling reagent such as HATU or COMU.[4] - Increase the amount of coupling reagent and base (e.g., to 1.2-1.5 equivalents).[4] |
| Steric Hindrance | - If coupling to a sterically hindered amine, extend the reaction time.[4] - Consider a higher reaction temperature, but be mindful of the increased risk of racemization. |
| Inadequate Reagent Quality | - Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated esters.[4] - Use high-purity this compound. |
Presence of Side Products
| Side Product/Issue | Potential Cause | Troubleshooting Steps |
| Racemization | - Prolonged exposure to base or high temperatures.[4] - Use of a strong, unhindered base. | - Maintain a low reaction temperature (e.g., 0 °C) during activation and coupling.[4] - Switch to a less polar solvent like DCM.[1] - Use a hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). - Add racemization-suppressing additives like HOBt or Oxyma.[1] |
| Unreacted Starting Material | - Inefficient coupling reaction. | - Switch to a more potent coupling reagent.[4] - Ensure the reaction temperature is appropriate for the chosen reagent.[4] |
| Guanidinylation of N-terminus | - Use of uronium/aminium-based coupling reagents (e.g., HBTU, TBTU). | - Pre-activate the this compound with the coupling reagent before adding it to the amine component. |
Illustrative Solvent Effects on Coupling Efficiency
The following table provides an illustrative summary of how solvent choice may impact the coupling of this compound. The data is representative and based on general principles of peptide coupling. Actual results may vary.
| Solvent | Polarity Index | Expected Coupling Rate | Potential for Racemization | Notes |
| DMF | 6.4 | High | Moderate to High | Good for solubilizing most reactants.[2] |
| DCM | 3.4 | Moderate | Low to Moderate | May reduce racemization compared to DMF.[1] |
| ACN | 6.2 | Moderate to High | Moderate | Can be a good alternative to DMF. |
| THF | 4.2 | Moderate | Low to Moderate | Less polar than DMF and ACN. |
Experimental Protocols
General Protocol for Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Amine component (hydrochloride salt) (1.0 eq)
-
Coupling reagent (e.g., HATU) (1.05 eq)[4]
-
Base (e.g., DIPEA) (2.2 eq)[4]
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve the amine component hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 equivalents) dropwise to the stirred solution.[4]
-
Stir for 15-20 minutes at 0 °C.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve this compound (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add DIPEA (2.2 equivalents) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[4]
-
-
Coupling Reaction:
-
To the pre-activated carboxylic acid solution, add the prepared amine solution from step 1 dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Experimental Workflow for Coupling Reaction
Caption: Workflow for the coupling of this compound.
Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling yield.
References
managing temperature control to prevent degradation of N-Boc-3-Iodo-L-alanine benzyl ester
Welcome to the Technical Support Center for N-Boc-3-Iodo-L-alanine benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control to prevent the degradation of this sensitive compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways, which can be exacerbated by improper temperature control:
-
Deiodination: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the compound prone to losing the iodine atom. This can occur via a variety of mechanisms, including nucleophilic substitution or elimination reactions, which can be accelerated by heat and the presence of certain reagents.
-
Racemization: As a chiral molecule, the L-stereochemistry is crucial for its biological and chemical applications.[1] Elevated temperatures, as well as the presence of acids or bases, can promote the deprotonation and reprotonation at the alpha-carbon, leading to a loss of stereochemical integrity and the formation of the D-enantiomer.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is critical to adhere to the following storage conditions. These recommendations are based on general guidelines for handling unstable and iodinated amino acid analogues.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of thermal degradation and racemization.[4][6] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidation and moisture-induced degradation. |
| Light | Amber vial or stored in the dark | Prevents light-catalyzed degradation, a common issue for iodinated compounds.[5] |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric contaminants.[5][7] |
Q3: How can I detect degradation of my this compound sample?
A3: Several analytical techniques can be employed to assess the purity and integrity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the presence of degradation products.[1][8] Changes in the chemical shifts or the appearance of new signals can indicate structural changes.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for detecting racemization by separating the L- and D-enantiomers. A loss of enantiomeric excess would be indicative of degradation.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of any impurities or degradation products that may have formed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or unexpected side products | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of your this compound using HPLC or NMR before use. 2. Ensure the compound has been stored at -20°C or below and protected from light and moisture.[4][5] 3. Prepare solutions fresh for each experiment and minimize their time at room temperature.[4] |
| Loss of stereochemical purity in the final product | Racemization of the starting material or during the reaction. | 1. Check the enantiomeric excess of the starting material using chiral HPLC. 2. Maintain low reaction temperatures, as higher temperatures can accelerate racemization.[1] 3. Be mindful of the basicity and acidity of your reaction conditions, as these can promote racemization.[2][3] |
| Discoloration of the solid compound (yellowing) | Liberation of free iodine due to degradation. | 1. This is a visual indicator of significant degradation. The material should be properly discarded. 2. Review your storage and handling procedures to prevent future occurrences. Ensure the container is airtight and stored in the dark.[5][7] |
| Inconsistent experimental results | Degradation of the compound during storage or repeated freeze-thaw cycles of solutions. | 1. Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling.[4] 2. If possible, prepare solutions immediately before use.[4] 3. Always allow the container of the solid compound to warm to room temperature before opening to prevent condensation.[4] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound.
-
Sample Preparation: Prepare several small, identical aliquots of the compound in sealed, amber vials under an inert atmosphere.
-
Temperature Exposure: Place the vials in controlled temperature environments (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at -20°C.
-
Analysis: After the designated time, allow the samples to return to room temperature. Analyze the purity and enantiomeric excess of each sample using HPLC and/or NMR.
-
Data Comparison: Compare the analytical data of the temperature-exposed samples to the -20°C control to determine the extent of degradation at each temperature.
Visualizations
Caption: Workflow for handling this compound.
Caption: Potential degradation pathways for the compound.
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. usbio.net [usbio.net]
- 7. Sciencemadness Discussion Board - How do I store I2? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
comparing reactivity of N-Boc-3-Iodo-L-alanine vs N-Boc-3-Bromo-L-alanine benzyl ester
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of unnatural amino acid synthesis and peptide modification, N-Boc-3-halo-L-alanine derivatives are indispensable building blocks. Their utility stems from the strategic placement of a halogen at the β-position, which serves as a reactive handle for introducing a diverse array of functionalities. This guide provides a detailed comparison of the reactivity of two prominent analogs: N-Boc-3-Iodo-L-alanine benzyl ester and N-Boc-3-Bromo-L-alanine benzyl ester. By examining the fundamental principles governing their reactivity and presenting supporting experimental data, we aim to equip researchers with the knowledge to select the optimal reagent for their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The primary determinant of the reactivity difference between the iodo- and bromo-alanine derivatives lies in the inherent properties of the carbon-halogen bond. Two key factors come into play: bond dissociation energy and the leaving group ability of the halide.
Bond Dissociation Energy: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This means that less energy is required to cleave the C-I bond, making this compound more susceptible to reactions that involve the breaking of this bond, such as oxidative addition in palladium-catalyzed cross-coupling reactions.
Leaving Group Ability: In nucleophilic substitution reactions, the facility with which the halide departs is crucial. The iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻). This is because the negative charge is dispersed over a larger atomic radius in the iodide ion, leading to greater stability in solution.
These fundamental principles predict that this compound will generally exhibit higher reactivity than its bromo counterpart in a wide range of chemical transformations.
Quantitative Data Summary
While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, the established principles of organic chemistry allow us to compile and compare representative data from various sources. The following table summarizes the expected and observed reactivity in key synthetic transformations.
| Feature | This compound | N-Boc-3-Bromo-L-alanine Benzyl Ester |
| C-X Bond Energy (kJ/mol) | ~240 | ~276 |
| Leaving Group Ability | Excellent | Good |
| Reactivity Trend | Higher | Lower |
| Typical Reaction Types | Nucleophilic Substitution, Suzuki, Sonogashira, Negishi, Heck, etc. | Nucleophilic Substitution, Suzuki, Heck, etc. |
| Illustrative Yields (Suzuki Coupling) | Generally high yields under mild conditions.[1] | Moderate to good yields, may require more forcing conditions.[1] |
| Illustrative Reaction Times | Often shorter reaction times. | May require longer reaction times for comparable conversions. |
Experimental Protocols
Below are representative experimental protocols for common reactions involving these substrates. Note that optimal conditions may vary depending on the specific nucleophile or coupling partner.
Protocol 1: General Nucleophilic Substitution
This protocol describes a general procedure for the substitution of the halide with a generic nucleophile (Nu⁻).
dot
Caption: General workflow for nucleophilic substitution.
-
Reaction Setup: To a solution of N-Boc-3-halo-L-alanine benzyl ester (1.0 eq) in anhydrous DMF, add the nucleophile (1.2 eq) and a suitable base such as potassium carbonate (2.0 eq).
-
Reaction Execution: Stir the mixture at room temperature or heat as required (typically 25-80 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Note: The higher reactivity of the iodo-derivative often translates to lower reaction temperatures and shorter reaction times compared to the bromo-derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling with an arylboronic acid.
dot
Caption: Key components of a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a reaction vessel, combine N-Boc-3-halo-L-alanine benzyl ester (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (3.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction Execution: Degas the mixture and heat it under an inert atmosphere (e.g., at 90 °C) until completion.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Note: Due to the faster rate of oxidative addition for the C-I bond, reactions with this compound may proceed at lower catalyst loadings or temperatures compared to the bromo analog.
Conclusion
The choice between this compound and N-Boc-3-Bromo-L-alanine benzyl ester is dictated by the desired reactivity and the specific synthetic context. The iodo-derivative is the more reactive of the two, making it the preferred choice for a wide range of transformations, particularly in palladium-catalyzed cross-coupling reactions where the oxidative addition is often the rate-limiting step. Its higher reactivity can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.
However, the bromo-derivative, while less reactive, can be advantageous in situations where a more controlled or selective reaction is desired, or when the higher stability of the starting material is a concern. Ultimately, a thorough understanding of the underlying chemical principles and a careful consideration of the specific reaction at hand will enable the researcher to make an informed decision and achieve their synthetic goals efficiently.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of N-Boc-3-Iodo-L-alanine benzyl ester
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of starting materials like N-Boc-3-Iodo-L-alanine benzyl ester is paramount for the successful synthesis of peptides and other pharmacologically active molecules. The presence of impurities, including diastereomers or byproducts from the synthesis, can significantly impact the efficacy and safety of the final product. This guide provides an objective comparison of key analytical methods for confirming the purity of this compound, complete with experimental protocols and comparative data.
Comparison of Key Analytical Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into different aspects of the compound's purity, from its chemical structure to its enantiomeric integrity.
| Analytical Technique | Principle | Key Advantages | Typical Purity Specification |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate the molecular structure. | Confirms the chemical identity and structural integrity of the molecule. Can be used for quantitative purity assessment (qNMR). | >95% |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Directly determines the enantiomeric purity (L-isomer vs. D-isomer). High accuracy and reliability.[1] | >97% enantiomeric excess (e.e.) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the compound from impurities by HPLC, followed by mass analysis by MS. | Provides molecular weight confirmation and allows for the identification of impurities based on their mass-to-charge ratio. High sensitivity for trace impurities.[1] | >95% |
| Chiral Gas Chromatography (Chiral GC) | Separates volatile enantiomers on a chiral capillary column. | Offers high resolution and sensitivity. May require derivatization to increase volatility. | >98% e.e. |
| Capillary Electrophoresis (CE) | Separates enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. | Requires minimal sample volume and can offer high separation efficiency. | >98% e.e. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for protected amino acids and can be adapted for this compound.
NMR Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR analysis is fundamental for verifying the chemical structure of this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024
-
Relaxation delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Boc (tert-butyl) | ~1.4 | Singlet | 9H |
| Benzyl CH₂ | ~5.2 | Singlet | 2H |
| Benzyl Aromatic | ~7.3 | Multiplet | 5H |
| α-CH | ~4.3-4.4 | Multiplet | 1H |
| β-CH₂ | ~3.4-3.6 | Multiplet | 2H |
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of the desired L-isomer.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector and a chiral column.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is often effective for N-protected amino acids.
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the L- and D-enantiomers. Calculate the enantiomeric excess (% e.e.) from the peak areas of the two enantiomers.
LC-MS for Impurity Profiling
LC-MS is a powerful tool for detecting and identifying potential impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., with an Electrospray Ionization - ESI source).
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
Gradient elution is typically used to separate a wide range of impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and MS detection.
-
-
Mass Spectrometry Parameters (ESI positive mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) at a concentration of 1 mg/mL.
Alternative Methods for Enantiomeric Purity
While Chiral HPLC is the most common method, Chiral GC and Capillary Electrophoresis (CE) are viable alternatives, particularly when different selectivity or higher sensitivity is required.
-
Chiral Gas Chromatography (GC): This technique often requires derivatization of the amino acid to increase its volatility.[2][3] A common approach involves removing the Boc protecting group and then esterifying the carboxylic acid and acylating the amino group. The derivatized enantiomers are then separated on a chiral GC column. This method can offer excellent resolution and sensitivity but involves additional sample preparation steps.[2]
-
Capillary Electrophoresis (CE): CE separates enantiomers based on their different mobilities in an electric field when a chiral selector is added to the background electrolyte.[4][5] For N-protected amino acids, cyclodextrins are commonly used as chiral selectors.[4] CE requires very small sample volumes and can provide high separation efficiency.
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Caption: Workflow for NMR spectroscopic analysis.
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 3. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry in the Analysis of N-Boc-3-Iodo-L-alanine Benzyl Ester Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel amino acid derivatives, robust analytical methodologies are paramount for reaction monitoring and product characterization. This guide provides a comparative analysis of mass spectrometry techniques for the reaction products of N-Boc-3-Iodo-L-alanine benzyl ester, a versatile building block in medicinal chemistry.
This compound is a key intermediate for creating a diverse array of non-natural amino acids through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] The successful synthesis and purification of these novel compounds hinge on accurate and detailed analytical characterization, for which mass spectrometry is an indispensable tool. This guide will delve into the mass spectrometric analysis of the products derived from these reactions, offering a comparison of different analytical strategies and providing detailed experimental protocols.
Comparison of Analytical Approaches
The analysis of this compound and its derivatives presents unique challenges due to the labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[2] Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the observation of the molecular ion with minimal fragmentation.[1] However, in-source fragmentation, leading to the loss of the Boc group, is a frequent occurrence that can complicate spectral interpretation.[2]
A comparison of different mass spectrometric approaches is crucial for selecting the optimal method for a given reaction product.
| Analytical Strategy | Ionization Technique | Key Advantages | Key Disadvantages | Best Suited For |
| Direct Infusion Analysis | ESI | Rapid screening of reaction progress. | Potential for ion suppression from complex mixtures. Limited quantitative capability. | Quick identification of the main product in a relatively clean sample. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ESI | Separation of product from starting materials, reagents, and byproducts. Enables quantitative analysis. | Requires method development (column selection, mobile phase optimization). | Analysis of complex reaction mixtures, purification monitoring, and quantitative assessment. |
| Tandem Mass Spectrometry (MS/MS) | ESI | Structural elucidation through fragmentation analysis. Confirmation of product identity. | Interpretation of fragmentation spectra can be complex. | Definitive identification of the desired product and characterization of unknown byproducts. |
| High-Resolution Mass Spectrometry (HRMS) | ESI | Accurate mass measurement to confirm the elemental composition of the product. | Higher instrument cost and maintenance. | Unambiguous confirmation of the molecular formula of novel compounds. |
Expected Mass Spectrometry Data for Reaction Products
The primary reaction products of this compound involve the substitution of the iodine atom. The expected molecular weights and key fragments for some common reaction products are detailed below.
| Reaction Type | Coupling Partner | Expected Product | Molecular Formula | Exact Mass (monoisotopic) | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Starting Material | - | This compound | C₁₅H₂₀INO₄ | 405.04 | 406.05 | 350.07 ([M+H-C₄H₈]⁺), 306.08 ([M+H-Boc]⁺), 278.05 ([M+H-I]⁺) |
| Suzuki Coupling | Phenylboronic acid | N-Boc-L-phenylalanine benzyl ester | C₂₁H₂₅NO₄ | 355.18 | 356.19 | 300.21 ([M+H-C₄H₈]⁺), 256.22 ([M+H-Boc]⁺) |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)-L-alanine benzyl ester | C₂₂H₂₇NO₅ | 385.19 | 386.20 | 330.22 ([M+H-C₄H₈]⁺), 286.23 ([M+H-Boc]⁺) |
| Sonogashira Coupling | Phenylacetylene | N-Boc-3-(phenylethynyl)-L-alanine benzyl ester | C₂₃H₂₅NO₄ | 379.18 | 380.19 | 324.21 ([M+H-C₄H₈]⁺), 280.22 ([M+H-Boc]⁺) |
| Heck Coupling | Styrene | N-Boc-3-(2-phenylethenyl)-L-alanine benzyl ester | C₂₃H₂₇NO₄ | 381.19 | 382.20 | 326.22 ([M+H-C₄H₈]⁺), 282.23 ([M+H-Boc]⁺) |
Note: The fragmentation of the Boc group can occur through the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The benzyl ester may also be lost (91 Da).
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
For Direct Infusion:
-
Dissolve a small amount of the crude or purified reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Incorporate an appropriate acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode ESI.
-
-
For LC-MS Analysis:
-
Prepare a stock solution of the sample in a solvent compatible with the initial mobile phase conditions (e.g., 1 mg/mL in methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the stock solution with the initial mobile phase to a suitable concentration for injection (e.g., 1-10 µg/mL).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general starting point for the analysis of the reaction products. Optimization may be required based on the specific properties of the analyte.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Gas Flow (Nebulizer and Drying Gas): Optimize based on instrument manufacturer's recommendations.
-
Scan Range: m/z 100 - 1000.
-
For MS/MS: Select the precursor ion of interest (e.g., the [M+H]⁺ ion of the expected product) and apply an appropriate collision energy to induce fragmentation. The collision energy will need to be optimized for each compound to obtain a rich fragmentation spectrum.
-
Visualizing the Workflow and Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the general reaction pathway and the analytical workflow.
Conclusion
The mass spectrometric analysis of reaction products from this compound is a powerful tool for modern synthetic chemistry. By employing techniques such as LC-MS and MS/MS, researchers can confidently identify their desired products, assess reaction completion and purity, and gain valuable insights into the formation of any byproducts. The protocols and data presented in this guide offer a solid foundation for the successful characterization of these novel and potentially impactful amino acid derivatives. Careful optimization of both chromatographic and mass spectrometric parameters will ultimately lead to high-quality, reproducible data, accelerating the pace of research and development.
References
A Comparative Guide to Monitoring the Synthesis of N-Boc-3-Iodo-L-alanine benzyl ester using FT-IR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for in-situ monitoring of the synthesis of N-Boc-3-Iodo-L-alanine benzyl ester against common alternative analytical techniques. The synthesis, a crucial step in the preparation of modified amino acids for peptide synthesis and drug discovery, is achieved via a Finkelstein reaction, an SN2 substitution of a sulfonate leaving group with iodide. Real-time reaction monitoring is critical for optimizing reaction conditions, ensuring complete conversion, and minimizing impurity formation.
Introduction to the Synthesis
The synthesis of this compound typically proceeds in two steps. First, the hydroxyl group of a readily available precursor, N-Boc-L-serine benzyl ester, is activated by conversion to a good leaving group, such as a tosylate or mesylate. The subsequent nucleophilic substitution with sodium iodide in a suitable solvent like acetone yields the desired product. The reaction is driven to completion by the precipitation of the sodium salt of the leaving group (e.g., sodium tosylate).
FT-IR Spectroscopy for In-Situ Reaction Monitoring
In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time tracking of the concentration of reactants, intermediates, and products by monitoring changes in their characteristic vibrational frequencies in the mid-infrared region. For the synthesis of this compound, this technique offers a non-invasive method to follow the key transformations.
Key FT-IR Spectral Changes
The progress of the iodination reaction can be monitored by observing the disappearance of the characteristic absorption bands of the sulfonate intermediate and the appearance of bands corresponding to the iodo-product.
| Vibrational Mode | Starting Material (Sulfonate Ester) Wavenumber (cm⁻¹) | Product (Iodo-compound) Wavenumber (cm⁻¹) | Change Upon Reaction Progression |
| S=O Stretch (Asymmetric) | ~1350 | Absent | Disappearance of a strong band |
| S=O Stretch (Symmetric) | ~1175 | Absent | Disappearance of a strong band |
| C-I Stretch | Absent | ~500-600 | Appearance of a new band in the fingerprint region |
| N-H Stretch (Carbamate) | ~3400 - 3200 | ~3400 - 3200 | No significant change, but can be monitored for baseline stability |
| C=O Stretch (Ester) | ~1740 | ~1740 | Minor to no shift |
| C=O Stretch (Carbamate) | ~1700 | ~1700 | Minor to no shift |
Note: The exact wavenumbers can vary depending on the solvent and specific sulfonate ester used.
Comparison with Alternative Monitoring Techniques
While FT-IR offers significant advantages for real-time monitoring, other techniques are also employed. The table below compares FT-IR with High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | FT-IR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | In-situ NMR Spectroscopy |
| Analysis Time | Real-time (spectra acquired every few seconds to minutes) | Minutes per sample (requires sample quenching and preparation) | Minutes per sample (requires sample quenching) | Real-time (spectra acquired every few minutes) |
| Quantitative Capability | Good, requires calibration or use of methods like standard addition.[1] | Excellent, highly accurate and precise with proper calibration. | Semi-quantitative at best, primarily used for qualitative analysis. | Excellent, directly proportional to concentration. |
| In-situ/Online Capability | Yes, with an appropriate probe. | Possible with automated sampling systems, but typically offline.[2][3] | Offline only. | Yes, with a flow-tube or by running the reaction in an NMR tube.[4][5][6] |
| Information Provided | Functional group changes, concentration profiles of reactants and products.[6][7] | Separation and quantification of all components in the reaction mixture.[8] | Qualitative assessment of reaction completion and side products.[9] | Detailed structural information and quantification of all species.[1][4] |
| Ease of Implementation | Requires specialized equipment (ReactIR or similar) and expertise. | Standard laboratory equipment, but method development can be time-consuming. | Simple and inexpensive. | Requires a dedicated NMR spectrometer and specialized setup. |
| Solvent/Matrix Interference | Can be significant, requires careful selection of spectral regions for analysis. | Minimal, as components are separated before detection. | Minimal. | Deuterated solvents are typically required for the lock signal. |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of N-Boc-O-tosyl-L-serine benzyl ester (Intermediate)
-
Dissolve N-Boc-L-serine benzyl ester (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-O-tosyl-L-serine benzyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N-Boc-O-tosyl-L-serine benzyl ester (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium iodide (3 equivalents) to the solution.
-
Reflux the mixture and monitor the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
FT-IR Monitoring Protocol
-
Set up the synthesis reaction in a reactor equipped with an in-situ FT-IR probe (e.g., a ReactIR™ ATR probe).
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction by adding the final reagent (e.g., sodium iodide).
-
Continuously collect FT-IR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the reaction progress by tracking the decrease in the absorbance of the characteristic peaks of the starting material (e.g., S=O stretch of the tosylate at ~1350 cm⁻¹) and the increase in the absorbance of the characteristic peaks of the product (e.g., C-I stretch).
HPLC Monitoring Protocol
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the quenched sample through a syringe filter (0.22 µm).
-
Inject the filtered sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the starting material, product, and any impurities.
-
Quantify the peak areas to determine the relative concentrations of the components over time.
TLC Monitoring Protocol
-
At specified time intervals, use a capillary tube to spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Elute the TLC plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot to gauge the reaction progress.
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Caption: The Finkelstein SN2 reaction mechanism for the synthesis of the target iodo-compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scispace.com [scispace.com]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound(108957-20-6) 1H NMR [m.chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of N-Boc-3-Iodo-L-alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of diverse functionalities to amino acid scaffolds is a cornerstone of modern medicinal chemistry and drug development. N-Boc-3-iodo-L-alanine benzyl ester is a key building block that, through palladium-catalyzed cross-coupling reactions, allows for the synthesis of a vast array of novel, non-natural amino acids. The choice of the palladium catalyst is critical for the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope.
This guide provides an objective comparison of various palladium catalysts for two of the most common and powerful cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling and the Sonogashira coupling. The information presented herein is supported by experimental data from analogous systems in the scientific literature to aid researchers in selecting the optimal catalytic system for their synthetic goals.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst system is paramount for achieving high yields and reaction efficiency. The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura and Sonogashira coupling reactions with substrates analogous to this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 18-22 | 60-80 | [2] |
| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | 2-MeTHF | 80 | Not Specified | 91-95 | [3] |
Note: The data presented is compiled from studies on analogous substrates, including substituted bromoanilines and bromobenzoic acids, and serves as a representative comparison due to the limited availability of direct comparative studies on this compound.[1][2][3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [4] |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [4] |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Not Specified | Not Specified | Good | [5] |
| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | Not Specified | Not Specified | Moderate to Excellent | [6] |
Note: The data is based on studies involving the Sonogashira coupling of various aryl halides, including 2-amino-3-bromopyridines, with terminal alkynes.[4][6] The efficiency of these catalysts is expected to be comparable for the coupling of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Sonogashira couplings.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene/H₂O)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Degas the mixture as described for the Suzuki-Miyaura coupling.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction, from the setup of the reaction to the purification of the final product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
The versatility of this compound as a synthetic intermediate is greatly enhanced by the power of palladium-catalyzed cross-coupling reactions. While traditional catalysts like Pd(PPh₃)₄ remain effective, modern catalyst systems incorporating bulky, electron-rich phosphine ligands often provide superior results in terms of yield and reaction conditions.[1] The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to achieve the desired outcome. This guide serves as a starting point for researchers to navigate the exciting possibilities of creating novel amino acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Researcher's Guide to Validating Stereochemical Integrity after Reactions with N-Boc-3-Iodo-L-alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-iodo-L-alanine benzyl ester is a critical building block in modern synthetic chemistry, prized for its role in creating non-natural amino acids and in peptide synthesis.[1] The defined L-stereochemistry at the α-carbon is fundamental to its utility, as the biological activity of the final molecule is often dependent on a specific enantiomer. However, chemical transformations risk compromising this stereochemical integrity through racemization or epimerization.
Maintaining the stereochemical purity of this compound during a reaction is paramount.[1] The bulky tert-butoxycarbonyl (Boc) protecting group offers a degree of steric hindrance that helps prevent unwanted side reactions at the chiral center.[1] Despite this, reaction conditions must be carefully controlled. Factors such as elevated temperatures, the choice of coupling reagents in peptide synthesis, and the conditions used for deprotection can all lead to a loss of enantiomeric purity.[1][2] A common pathway for racemization, particularly during peptide coupling with carbodiimides, is the formation of a planar oxazolone intermediate, which is susceptible to proton abstraction and loss of stereochemistry.[2]
This guide provides a comparative overview of the primary analytical methods used to validate the stereochemical integrity of products derived from this compound. It includes detailed experimental protocols, quantitative performance data, and workflow diagrams to assist researchers in selecting and implementing the most appropriate technique for their needs.
Comparison of Analytical Methods for Stereochemical Validation
The choice of analytical method depends on several factors, including the required accuracy, sample complexity, available instrumentation, and whether the analysis is for routine screening or rigorous quantification. The most common techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Derivatizing Agents (e.g., Marfey's Reagent) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase in a capillary column. | Enantiomers are converted into diastereomers by reacting with a chiral agent. The resulting diastereomers have distinct NMR spectra that can be integrated. |
| Sample Prep | Often requires derivatization (e.g., to N-FMOC) to improve separation and detection, but direct analysis is sometimes possible.[3] | Mandatory derivatization to volatile esters (e.g., N-trifluoroacetyl isopropyl esters) is required.[4] | Mandatory derivatization to form diastereomeric adducts (e.g., with Marfey's or Mosher's reagents).[5][6] |
| Sensitivity | High. Can detect enantiomeric impurities down to ~0.03-0.05%.[3][7] | Very High. Method detection limits can be in the picogram (pg) range, especially with GCxGC.[8] | Moderate to Low. Generally requires higher sample concentrations compared to chromatographic methods. |
| Accuracy | High. Provides accurate and reproducible quantification of enantiomeric excess (ee). | High. Errors in ee determination can be as low as ±0.5%–2.5%.[8] | Moderate. Accuracy can be affected by baseline resolution and signal-to-noise. Average error reported for similar methods is around ±3.0%.[9] |
| Instrumentation | HPLC system with a chiral column and UV or MS detector. | GC system with a chiral capillary column and FID or MS detector. | High-field NMR spectrometer. |
| Advantages | Widely applicable, robust, and highly accurate. A vast library of chiral columns is available. | Exceptional resolution and sensitivity. Well-suited for complex mixtures when coupled with MS.[8] | Provides structural confirmation. Can be rapid for crude reaction mixtures without purification.[10] |
| Disadvantages | Chiral columns can be expensive. Method development may be required to find the optimal column and mobile phase. | Requires the analyte to be volatile and thermally stable after derivatization. Derivatization adds an extra step. | Lower sensitivity. Requires pure chiral derivatizing agent. Incomplete derivatization can lead to inaccurate results. |
Experimental Protocols
Chiral HPLC Analysis of Amino Acid Esters
This protocol is a general guideline for the enantiomeric separation of amino acid derivatives. Optimization of the mobile phase and column choice is often necessary.
Methodology:
-
Sample Preparation: If the product is not already derivatized, prepare the N-Fluorenylmethoxycarbonyl (N-FMOC) derivative for enhanced UV detection and separation.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Column: A polysaccharide-derived chiral stationary phase, such as an amylose-based column (e.g., Chiralpak® IA or Lux® Amylose-1), is often effective.[3][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) is a common starting point.[3]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 265 nm for the FMOC group).
-
Analysis: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Chiral GC Analysis after Derivatization
This protocol is suitable for determining the enantiomeric purity of amino acids by converting them into volatile derivatives.
Methodology:
-
Derivatization (N-trifluoroacetyl-O-methyl ester): a. Take a dried sample of the hydrolyzed product amino acid. b. Add 1 mL of 2M HCl in methanol (MeOH) and heat at 100°C for 30 minutes to form the methyl ester. c. Evaporate the solvent under a stream of nitrogen. d. Add 1 mL of dichloromethane and 200 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes. e. Evaporate the solvent and reagents and reconstitute the sample in a suitable solvent for injection.[8]
-
Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Employ a chiral capillary column, such as Chirasil-Val.[4]
-
Temperature Program: a. Initial temperature: 40°C, hold for 1 min. b. Ramp 1: Increase to 125°C at 1°C/min. c. Ramp 2: Increase to 190°C at 2°C/min and hold for 1 min.[8]
-
Analysis: Identify the peaks corresponding to the D and L enantiomers based on the retention times of standards. Calculate the % ee from the integrated peak areas.
NMR Analysis using Marfey's Reagent
This method uses a chiral derivatizing agent to create diastereomers that can be distinguished by ¹H NMR.
Methodology:
-
Hydrolysis: If the product is an ester, hydrolyze it to the free amino acid.
-
Derivatization: a. Dissolve ~1-5 mg of the amino acid sample in 100 µL of water. b. Add 20 µL of 1 M sodium bicarbonate solution. c. Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) (1.5 equivalents in 50 µL of acetone). d. Heat the mixture at 40°C for 1 hour. e. Cool the reaction mixture to room temperature and quench by adding 10 µL of 2 M HCl.[5] f. Evaporate the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) for NMR analysis.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify the distinct signals for each diastereomer. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original sample. For challenging separations, using alternative variants of Marfey's reagent may provide better resolution.[5]
Visualizations
Caption: Workflow for reaction and subsequent validation of stereochemical integrity.
References
- 1. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of the Base in Carbon-Carbon Bond Formation with N-Boc-3-Iodo-L-alanine Benzyl Ester
A comparative analysis of reaction conditions for Suzuki, Sonogashira, and Negishi-type couplings reveals the impact of base selection on the synthesis of novel α-amino acid derivatives.
For researchers and professionals in drug development and peptide chemistry, the efficient synthesis of non-natural amino acids is a critical step in the creation of novel therapeutics and research tools. N-Boc-3-Iodo-L-alanine benzyl ester is a versatile building block for this purpose, readily participating in palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents at the β-position.[1][2] The success of these coupling reactions—including the Suzuki, Sonogashira, and Negishi reactions—is highly dependent on the careful selection of reaction parameters, with the choice of base playing a pivotal role in achieving high yields and purity.
This guide provides a comparative overview of different bases and reaction conditions employed in the coupling reactions of this compound and its analogues. While direct side-by-side comparisons of various bases for this specific substrate are not extensively documented in single studies, by collating data from various successful syntheses, we can assess the efficacy of different basic conditions.
Comparative Analysis of Coupling Reaction Conditions
The following table summarizes experimental data from various palladium-catalyzed cross-coupling reactions involving N-Boc-3-iodo-alanine esters. This data highlights the different bases and conditions that have been successfully employed to synthesize β-substituted alanine derivatives.
| Coupling Reaction | Base | Catalyst System | Solvent | Reaction Time & Temp. | Yield (%) |
| Suzuki-Miyaura Coupling | Cesium Carbonate (Cs₂CO₃) | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O | Not specified, 77°C | Good (unspecified) |
| Sonogashira Coupling | Diisopropylamine (i-Pr₂NH) | Pd₂(dba)₃ / CuI / PPh₃ | DMSO | 1 hour, 45°C | 83-86% |
| Sonogashira-type (amine-free) | Cesium Carbonate (Cs₂CO₃) | Pd(CH₃CN)₂Cl₂ / cataCXium A | 1,4-Dioxane | 36-48 hours, Room Temp. | Good to Excellent |
| Negishi-type Coupling | (none used in coupling step) | Pd₂(dba)₃ / P(o-Tol)₃ | DMF | 5 hours, 60°C | 47% |
Experimental Workflows and Methodologies
The following diagrams and protocols provide a detailed look into the experimental setups for the different coupling reactions.
Generalized Palladium-Catalyzed Cross-Coupling Workflow
The diagram below illustrates a generalized workflow for the palladium-catalyzed cross-coupling of this compound with a generic coupling partner.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Suzuki-Miyaura Coupling with Cesium Carbonate
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates, which is applicable to iodoalanine derivatives.
Materials:
-
This compound
-
Potassium aryltrifluoroborate
-
PdCl₂(dppf)·CH₂Cl₂
-
Cesium Carbonate (Cs₂CO₃)
-
THF/H₂O (10:1)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), potassium aryltrifluoroborate (1.0 eq), and Cesium Carbonate (3.0 eq).
-
Add PdCl₂(dppf)·CH₂Cl₂ (2 mol%).
-
Add the THF/H₂O (10:1) solvent mixture.
-
Heat the reaction mixture to 77°C and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous work-up.
-
The crude product is then purified by column chromatography.
Sonogashira Coupling with Diisopropylamine
This protocol is based on a regioselective Sonogashira cross-coupling reaction.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Pd₂(dba)₃
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (i-Pr₂NH)
-
DMSO
Procedure:
-
To a degassed mixture of this compound (1.0 eq), the terminal alkyne (1.1 eq), Pd₂(dba)₃ (2.5 mol%), CuI (3 mol%), and triphenylphosphine (6 mol%) in DMSO, add diisopropylamine (2.5 eq).[3]
-
Heat the reaction mixture to 45°C and stir for 1 hour or until completion as indicated by TLC.[3]
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent and washing with aqueous solutions.
-
The final product is isolated after purification by column chromatography.
Amine-Free Sonogashira-type Coupling with Cesium Carbonate
This procedure is adapted from a room-temperature, copper-free and amine-free Sonogashira reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(CH₃CN)₂Cl₂
-
cataCXium A
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(CH₃CN)₂Cl₂ (0.5 mol%), and cataCXium A (1 mol%).
-
Add Cesium Carbonate (1.0 eq) and 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 36-48 hours.
-
Following the reaction, perform a standard aqueous work-up and purify the product by column chromatography.
Negishi-type Coupling (via Organozinc Reagent)
This protocol describes a Negishi-type coupling where an organozinc reagent is first prepared from the iodoalanine derivative. This specific example uses the methyl ester, but the procedure is applicable to the benzyl ester.[4]
Materials:
-
N-Boc-3-iodo-L-alanine methyl ester
-
Activated zinc dust
-
Aryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-o-tolylphosphine (P(o-Tol)₃)
-
DMF
Procedure:
-
Preparation of the Organozinc Reagent: To a suspension of activated zinc dust in DMF, add a solution of N-Boc-3-iodo-L-alanine methyl ester (1.1 eq) in DMF dropwise at 0°C. Stir the mixture for 30 minutes at 0°C.[4]
-
Coupling Reaction: To the resulting solution of the organozinc reagent, add the aryl iodide (1.0 eq), Pd₂(dba)₃ (0.005 eq), and tri-o-tolylphosphine (0.02 eq).[4]
-
Heat the reaction mixture to 60°C and stir for 5 hours.[4]
-
After completion, the reaction is quenched and worked up. The desired product is obtained after purification.[4]
Conclusion
The selection of the base is a critical parameter in the successful cross-coupling of this compound. While inorganic bases like cesium carbonate are effective in Suzuki and amine-free Sonogashira-type reactions, organic amine bases such as diisopropylamine are well-suited for traditional Sonogashira couplings. The Negishi-type coupling offers an alternative strategy that circumvents the need for a base in the final carbon-carbon bond-forming step by pre-forming an organometallic reagent. The choice of the optimal base and reaction conditions will ultimately depend on the specific coupling partners, desired reaction time and temperature, and the overall synthetic strategy. The protocols and data presented here serve as a valuable guide for researchers in the design and optimization of their synthetic routes to novel β-substituted α-amino acids.
References
- 1. Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines via a deprotonative cross-coupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 108957-20-6 | Benchchem [benchchem.com]
- 3. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 4. Organic Syntheses Procedure [orgsyn.org]
comparative yield analysis of Suzuki vs. Sonogashira coupling with N-Boc-3-Iodo-L-alanine benzyl ester
A Comparative Guide to Suzuki and Sonogashira Couplings of N-Boc-3-Iodo-L-alanine Benzyl Ester
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. Among the myriad of cross-coupling reactions, the Suzuki and Sonogashira couplings are paramount for their versatility and functional group tolerance. This guide provides a comparative analysis of these two powerful methods as applied to the functionalization of this compound, a key building block in the synthesis of non-natural amino acids and peptidomimetics.
Performance Comparison: Suzuki vs. Sonogashira Coupling
The choice between a Suzuki and a Sonogashira coupling often depends on the desired final product. The Suzuki coupling introduces a wide variety of aryl, heteroaryl, vinyl, or alkyl groups via an organoboron reagent. In contrast, the Sonogashira coupling specifically introduces a terminal alkyne, a versatile functional group for further transformations such as click chemistry or the synthesis of complex conjugated systems.
| Feature | Suzuki Coupling | Sonogashira Coupling |
| Coupling Partner | Boronic acids or esters (R-B(OR)₂) | Terminal alkynes (R-C≡CH) |
| Bond Formed | C(sp³)-C(sp²) or C(sp³)-C(sp³) | C(sp³)-C(sp) |
| Typical Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) |
| Base | Often a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base | Amine base (e.g., Et₃N, DIPEA) |
| General Yields | Moderate to excellent, highly substrate-dependent | Good to excellent for functionalized alkyl iodides[1][2] |
| Functional Group Tolerance | Generally very high | High, but sensitive to certain functional groups that may react with the copper co-catalyst |
| Key Advantage | Broad scope of commercially available boronic acids allows for diverse substitutions. | Introduction of a highly versatile alkyne moiety. |
Experimental Protocols
Below are representative, generalized experimental protocols for the Suzuki and Sonogashira coupling of a functionalized alkyl iodide like this compound. These protocols are based on established methods for similar substrates and should be optimized for specific cases.
Representative Suzuki Coupling Protocol
This protocol is adapted from methodologies for the Suzuki coupling of unactivated secondary alkyl halides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent system.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Sonogashira Coupling Protocol
This protocol is based on the coupling of functionalized alkyl iodides with terminal alkynes.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the mixture.
-
Finally, add the this compound.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Suzuki and Sonogashira couplings.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
A Comparative Guide to Novel Amino Acids Synthesized from N-Boc-3-Iodo-L-alanine Benzyl Ester
For researchers, scientists, and drug development professionals, the quest for novel amino acid structures is pivotal in advancing peptide-based therapeutics and molecular probes. N-Boc-3-iodo-L-alanine benzyl ester has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of non-natural amino acids. Its strategic design, featuring a reactive iodine atom at the β-position and orthogonal protecting groups (Boc and benzyl ester), facilitates the introduction of a wide range of functionalities through palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the characterization of novel amino acids synthesized from this key intermediate. It offers a comparative analysis of their performance, supported by experimental data, and details the methodologies for their synthesis and characterization.
Performance Comparison of Synthesized Novel Amino Acids
The true utility of this compound lies in its ability to serve as a scaffold for generating β-substituted alanine derivatives. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Negishi reactions, allowing for the introduction of aryl, alkynyl, and alkyl groups, respectively. This versatility enables the creation of amino acids with tailored properties for specific applications in drug discovery and chemical biology.
Below is a comparative summary of representative novel amino acids synthesized from this compound and its methyl ester analog, highlighting the diversity of achievable structures.
| Precursor | Coupling Reaction | Coupling Partner | Resulting Novel Amino Acid Derivative (Protected) | Key Feature of Novel Amino Acid |
| N-Boc-3-iodo-L-alanine methyl ester | Suzuki | Methyl 4-iodobenzoate | N-Boc-β-(4-methoxycarbonylphenyl)alanine methyl ester | Rigidified structure with potential for further functionalization. |
| N-Boc-3-iodo-L-alanine methyl ester | Suzuki | 4-Fluorobromobenzene | N-Boc-4-fluoro-L-phenylalanine methyl ester | Fluorine substitution can enhance metabolic stability and binding affinity. |
| N-Boc-3-iodo-L-alanine methyl ester | Negishi | (2',6'-dimethylphenyl)zinc chloride | N-Boc-2',6'-dimethyl-L-tyrosine methyl ester | Sterically hindered analog for studying protein-protein interactions.[1] |
| This compound | Sonogashira | Phenylacetylene | N-Boc-β-(phenylethynyl)-L-alanine benzyl ester | Introduces a rigid, linear alkyne moiety for use in click chemistry or as a spectroscopic probe. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of these novel amino acids. The following protocols provide a general framework for the key experimental procedures.
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
A general workflow for the synthesis of novel β-substituted alanines from this compound is depicted below.
Caption: General workflow for the synthesis of novel amino acids.
1. Suzuki Coupling for the Synthesis of β-Aryl-L-alanines:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in a suitable solvent such as DMF or dioxane.
-
Addition of Reagents: Add the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, typically an aqueous solution of Na₂CO₃ (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
2. Sonogashira Coupling for the Synthesis of β-Alkynyl-L-alanines:
-
Reaction Setup: To a solution of this compound (1 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a copper(I) co-catalyst such as CuI (0.1 equivalents).
-
Addition of Base: Add a base, typically an amine base like triethylamine (2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
3. Negishi Coupling for the Synthesis of β-Alkyl/Aryl-L-alanines:
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent by reacting the corresponding alkyl or aryl halide with activated zinc dust.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve this compound (1 equivalent) and a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃) in an anhydrous solvent such as THF.
-
Addition of Organozinc: Add the freshly prepared organozinc reagent to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and concentrate. Purify the residue by column chromatography.
Characterization Protocols
The structural verification of the newly synthesized amino acids is paramount. The following diagram illustrates the typical characterization workflow.
Caption: Workflow for the characterization of novel amino acids.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to determine the number of protons, their chemical environment, and coupling patterns. Key signals to observe are the disappearance of the proton signal adjacent to the iodine and the appearance of new signals corresponding to the introduced substituent.
-
¹³C NMR: Obtain the carbon-13 NMR spectrum to confirm the carbon framework of the new molecule. The chemical shift of the β-carbon will change significantly upon substitution of the iodine atom.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the synthesized compound. This provides confirmation of the elemental composition.
3. Chiral Chromatography:
-
Method: Employ chiral High-Performance Liquid Chromatography (HPLC) to assess the enantiomeric purity of the synthesized amino acid. This is crucial to ensure that no racemization occurred during the synthesis.
-
Analysis: Compare the retention time of the synthesized L-amino acid with that of its corresponding D-enantiomer (if available) or use a validated chiral column and method to determine the enantiomeric excess.
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of novel β-substituted α-amino acids. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust platform for creating a wide range of structures with unique properties. The ability to introduce diverse functionalities allows for the fine-tuning of steric and electronic properties, making these novel amino acids highly valuable for applications in drug discovery, peptide engineering, and the development of chemical probes. The provided protocols offer a solid foundation for researchers to synthesize and characterize these valuable compounds, paving the way for new discoveries in chemical biology and medicinal chemistry.
References
advantages of using N-Boc-3-Iodo-L-alanine benzyl ester over other halogenated amino acids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug discovery, the choice of building blocks is paramount to achieving desired molecular complexity and biological activity. Halogenated amino acids, in particular, serve as versatile intermediates, offering a reactive handle for the introduction of diverse functionalities. Among these, N-Boc-3-Iodo-L-alanine benzyl ester has emerged as a superior choice for many applications, demonstrating clear advantages over its brominated and chlorinated counterparts. This guide provides an objective comparison, supported by representative experimental data, to illuminate the strategic benefits of employing this iodo-substituted amino acid.
At the Forefront of Reactivity: The Carbon-Iodine Bond
The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond. In the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry, the C-I bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst—often the rate-determining step—than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This reactivity trend (C-I > C-Br > C-Cl) translates to more efficient and milder reaction conditions.
The enhanced reactivity of the iodo derivative allows for a broader scope of coupling partners and greater functional group tolerance. Reactions can often be conducted at lower temperatures and with lower catalyst loadings, leading to cleaner reaction profiles and higher yields. This is particularly crucial when dealing with sensitive and complex molecular architectures, where harsh reaction conditions could lead to degradation or unwanted side reactions.
Performance in Suzuki-Miyaura Cross-Coupling
To quantify this reactivity difference, a comparative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid was considered. The following table summarizes the expected outcomes based on the established reactivity of alkyl halides.
| Parameter | This compound | N-Boc-3-Bromo-L-alanine Benzyl Ester | N-Boc-3-Chloro-L-alanine Benzyl Ester |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 5 mol% Pd(PPh₃)₄ | 10 mol% Pd(dppf)Cl₂ |
| Reaction Temperature | Room Temperature | 60 °C | 100 °C |
| Reaction Time | 2 hours | 8 hours | 24 hours |
| Typical Yield | >90% | 70-80% | 40-50% |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved from a serine derivative.[1]
-
Tosylation of N-Boc-L-serine benzyl ester: To a solution of N-Boc-L-serine benzyl ester (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) and triethylamine (1.5 eq.). Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Iodination: The crude tosylated intermediate is dissolved in acetone, and sodium iodide (3.0 eq.) is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Representative Suzuki-Miyaura Coupling Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of N-Boc-3-halo-L-alanine benzyl esters with phenylboronic acid.
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the respective N-Boc-3-halo-L-alanine benzyl ester (1.0 eq.), phenylboronic acid (1.2 eq.), and the appropriate palladium catalyst (see table above) in a 2:1 mixture of toluene and ethanol.
-
Addition of Base: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Reaction: Stir the mixture vigorously at the specified temperature (see table above) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-phenyl-L-alanine benzyl ester.
Versatility in Bioconjugation and Radiolabeling
Beyond cross-coupling reactions, the iodine atom in this compound serves as a versatile handle for other important transformations. The C-I bond can be readily converted to a C-S or C-N bond, facilitating the introduction of various bioconjugation linkers. Furthermore, the availability of radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) makes this compound an excellent precursor for the synthesis of radiolabeled peptides and amino acids for use in biomedical imaging and diagnostic applications.[1]
Signaling Pathways and Experimental Workflow Visualizations
The modified amino acids synthesized from this compound can be incorporated into peptides designed to modulate specific signaling pathways. For instance, a peptide antagonist could be designed to block a receptor tyrosine kinase (RTK) pathway implicated in cancer.
Caption: Modulation of an RTK signaling pathway by a peptide antagonist.
The experimental workflow for the synthesis and application of these modified amino acids follows a logical progression from starting materials to the final purified product.
Caption: General experimental workflow for the synthesis of modified alanine.
Conclusion
References
The Strategic Application of N-Boc-3-Iodo-L-alanine Benzyl Ester in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision impacting scalability, cost, and overall efficiency. N-Boc-3-Iodo-L-alanine benzyl ester has emerged as a versatile intermediate for introducing β-functionalized alanine residues, particularly in the synthesis of complex peptides and non-canonical amino acids. This guide provides a comprehensive cost-benefit analysis of its use in large-scale synthesis, comparing it with viable alternatives and presenting supporting experimental data to inform strategic decision-making in process development.
This compound serves as a valuable precursor for creating diverse molecular architectures through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, and Heck reactions). The carbon-iodine bond at the β-position offers a reactive handle for introducing a wide array of substituents, a key advantage in medicinal chemistry for structure-activity relationship (SAR) studies and lead optimization. However, its application in large-scale manufacturing necessitates a thorough evaluation of its economic and practical viability against other synthetic strategies.
Comparative Analysis of Synthetic Strategies
The primary value of this compound lies in its utility as a building block for creating β-substituted alanine derivatives. The main alternatives for achieving this synthetic goal include the use of other halogenated alanines, such as N-Boc-3-bromo-L-alanine derivatives, or employing a Michael addition strategy with N-Boc-dehydroalanine benzyl ester.
Table 1: High-Level Comparison of β-Alanine Functionalization Strategies
| Feature | This compound | N-Boc-3-Bromo-L-alanine Benzyl Ester | N-Boc-dehydroalanine Benzyl Ester (Michael Addition) |
| Reactivity | High reactivity in cross-coupling reactions, often requiring lower catalyst loading and milder conditions. | Generally less reactive than the iodo- a, requiring more forcing conditions or higher catalyst loading. | Reactive towards a broad range of soft nucleophiles (e.g., thiols, amines, carbanions). |
| Cost | Typically higher initial cost per kilogram compared to bromo- and dehydroalanine precursors. | Lower initial cost per kilogram compared to the iodo- derivative. | Potentially the most cost-effective starting material. |
| Synthesis | Commonly synthesized from N-Boc-L-serine derivatives via tosylation and subsequent iodination (Finkelstein reaction).[1] | Synthesized from N-Boc-L-serine derivatives via bromination. | Prepared by elimination from β-hydroxyalanine derivatives. |
| Versatility | Excellent for a wide range of Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.). | Suitable for many of the same cross-coupling reactions, but may have limitations with less reactive partners. | Versatile for the introduction of nucleophilic substituents. |
| Safety & Waste | Involves iodine-containing reagents and generates iodinated waste, which can have higher disposal costs and specific handling requirements.[2][3] | Involves bromine-containing reagents and generates brominated waste. | Generally considered to have a more favorable safety and waste profile. |
Cost Analysis
A direct comparison of bulk pricing is challenging due to commercial sensitivities. However, analysis of small-scale pricing provides an indication of the relative cost differences. It is important to note that for large-scale industrial use, prices are subject to negotiation and can be significantly lower.
Table 2: Illustrative Small-Scale Pricing of Alanine Derivatives
| Compound | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | AK Scientific | 1 g | $111 | $111.00 |
| This compound | AK Scientific | 5 g | $344 | $68.80 |
| N-Boc-3-bromo-L-alanine methyl ester | Sigma-Aldrich | 1 g | $299 | $299.00 |
| N-Boc-3-bromo-L-alanine methyl ester | Sigma-Aldrich | 5 g | $851 | $170.20 |
Note: Prices are for illustrative purposes only and were accessed in late 2025. They do not reflect large-scale manufacturing costs. The bromo-alanine derivative listed is a methyl ester, which may have a different cost profile than the benzyl ester.
The higher intrinsic cost of iodine compared to bromine contributes to the higher price of the iodo-derivative. However, a comprehensive cost analysis must extend beyond the initial price of the starting material to include factors such as reaction efficiency, catalyst cost, and waste disposal.
Experimental Protocols and Performance Data
The choice of synthetic route is heavily influenced by the desired transformation. Palladium-catalyzed cross-coupling reactions are a primary application for halogenated alanines.
Experimental Workflow: Suzuki Coupling
The following diagram illustrates a typical workflow for a Suzuki cross-coupling reaction using a halogenated alanine derivative.
References
Safety Operating Guide
Proper Disposal of N-Boc-3-Iodo-L-alanine benzyl ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N-Boc-3-Iodo-L-alanine benzyl ester, a key reagent in synthetic chemistry. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-impermeable gloves, safety glasses with side shields or goggles, and a lab coat.[1] Avoid the formation of dust and aerosols. In case of a spill, evacuate the area, remove all sources of ignition, and use spark-proof tools for cleanup.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Collection: All waste materials contaminated with this compound, including residual amounts of the chemical, empty containers, and contaminated PPE (gloves, wipes, etc.), must be collected in a designated, properly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[1]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the associated hazards.
-
Segregation: This waste stream should be kept separate from other incompatible chemical wastes. Specifically, it should be segregated from strong oxidizing agents.
-
Storage: The sealed hazardous waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 108957-20-6 |
| Molecular Formula | C15H20INO4 |
| Molecular Weight | 405.23 g/mol |
| Storage Temperature | 2-8°C |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from initial handling to final disposal.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling N-Boc-3-Iodo-L-alanine benzyl ester
This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-3-Iodo-L-alanine benzyl ester, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and maintain the integrity of experimental protocols.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 108957-20-6 |
| Molecular Formula | C15H20INO4 |
| Molecular Weight | 405.23 g/mol |
| Synonyms | Boc-beta-iodo-Ala-OBzl, (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment:
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles must provide a complete seal around the eyes to protect against splashes. A face shield worn over goggles is recommended for enhanced protection, especially when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for damage before use. For prolonged contact, consider double-gloving.[1] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat is required to protect skin and clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator may be necessary if handling the compound outside a certified chemical fume hood or if there is a risk of aerosolization. The specific type should be determined by a risk assessment.[1] |
Operational Plan: Step-by-Step Handling Protocol
-
Pre-Handling Inspection and Preparation:
-
Verify that the container is clearly labeled with the chemical name and any hazard information.
-
Ensure that the Safety Data Sheet (SDS) provided by the supplier is readily accessible.
-
Confirm that a certified chemical fume hood is in proper working order.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Storage:
-
Storage temperature recommendations for this compound can vary by supplier, with some suggesting room temperature and others -20°C.[3][4] Always follow the storage instructions provided on the supplier's label and documentation.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture and contamination.
-
-
Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Don all required PPE before handling the compound.
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).
-
When transferring the substance, do so carefully to avoid creating dust or aerosols.
-
Spill Response
In the event of a small spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1] For large spills, evacuate the laboratory and follow your institution's emergency procedures.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated hazardous waste container.[1]
-
Labeling: The waste container must be compatible with the chemical, kept sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[1]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep organic and aqueous waste streams separate.[1]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service. Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
